Triptobenzene H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIHCWNAMEWEW-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317110 | |
| Record name | Triptobenzene H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146900-55-2 | |
| Record name | Triptobenzene H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptobenzene H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activities of Triptolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptolide, a diterpenoid triepoxide originally isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant scientific interest due to its potent and diverse biological activities.[1] This document provides an in-depth technical overview of the multifaceted pharmacological effects of triptolide, with a focus on its anti-inflammatory, immunosuppressive, and anti-cancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways modulated by this complex natural product.
Core Biological Activities
Triptolide exhibits a broad spectrum of biological activities, making it a compound of interest for a variety of therapeutic applications. Its primary effects can be categorized as anti-inflammatory, immunosuppressive, and anti-cancer.[2][3]
Anti-inflammatory and Immunosuppressive Effects
Triptolide is a potent anti-inflammatory and immunosuppressive agent.[3] Its mechanisms in this regard are multifaceted and include the inhibition of pro-inflammatory cytokine and chemokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This suppression of inflammatory mediators is largely attributed to its ability to interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, triptolide can effectively dampen the inflammatory response. Furthermore, triptolide has been shown to induce apoptosis in immune cells and inhibit their proliferation, contributing to its immunosuppressive effects.[3]
Anti-Cancer Activity
Triptolide has demonstrated significant anti-tumor activity across a wide range of cancer types, including both solid tumors and hematological malignancies.[2] Its anti-cancer effects are mediated through several mechanisms:
-
Induction of Apoptosis: Triptolide is a potent inducer of programmed cell death in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] It can modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family members and caspases.
-
Cell Cycle Arrest: Triptolide can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or S phase.[6]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by triptolide.
-
Suppression of Metastasis: Triptolide can impede the spread of cancer cells to other parts of the body by inhibiting cell migration and invasion.[7][8]
Quantitative Data on Biological Activities
The potency of triptolide has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of triptolide in various cancer cell lines and for its anti-inflammatory effects.
Table 1: Anti-Cancer Activity of Triptolide (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [6] |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [6] |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [6] |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [6] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 10 (approx.) | 72 | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 25 (approx.) | 72 | [9] |
| MDA-MB-468 | Breast Adenocarcinoma | 100 (approx.) | 72 | [9] |
| Pancreatic Cancer | ||||
| Capan-1 | Pancreatic Adenocarcinoma | 10 | Not Specified | [10] |
| Capan-2 | Pancreatic Adenocarcinoma | 20 | Not Specified | [10] |
| SNU-213 | Pancreatic Carcinoma | 9.6 | Not Specified | [10] |
| Melanoma | ||||
| A375 | Malignant Melanoma | 84.46 | 24 | [11] |
| A375 | Malignant Melanoma | 33.00 | 48 | [11] |
| A375 | Malignant Melanoma | 8.53 | 72 | [11] |
| Lung Cancer | ||||
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 20-60 (effective range) | 72 | [12] |
| Mesothelioma | ||||
| H513 | Mesothelioma | 6.28 | Not Specified | [13] |
| H2373 | Mesothelioma | 4.24 | Not Specified | [13] |
Table 2: Anti-inflammatory Activity of Triptolide
| Cell/Model System | Measured Effect | IC50 (nM) | Reference |
| LPS-stimulated RAW 264.7 Macrophages | Inhibition of TNF-α production | < 30 | |
| LPS-stimulated RAW 264.7 Macrophages | Inhibition of IL-6 production | < 30 | |
| A549 Cells | Inhibition of IL-8 expression (Substance P induced) | 23 | [14] |
| A549 Cells | Inhibition of NF-κB expression (Substance P induced) | 14 | [14] |
Key Signaling Pathways Modulated by Triptolide
Triptolide exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Triptolide.
Figure 2: Modulation of the MAPK Signaling Pathway by Triptolide.
Figure 3: Induction of Apoptosis by Triptolide.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of triptolide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of triptolide on cancer cell lines.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of triptolide for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 1.5 hours at 37°C.[10]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Incubate the plate at 37°C for 15 minutes with shaking.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify triptolide-induced apoptosis.
Materials:
-
FITC Annexin V Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2.5 x 10^5 cells in 6-well plates and treat with triptolide for 24 hours.[15]
-
Harvest the cells and wash them twice with cold PBS.[15]
-
Resuspend the cells in 1x Binding Buffer.[15]
-
Stain 1 x 10^5 cells with 5 µL of FITC Annexin V and 5 µL of PI.[15]
-
Analyze the samples using a flow cytometer.[15]
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and JNK.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with triptolide for the desired time and lyse the cells in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 10-20 µg of protein from each sample on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:5000-10,000 dilution in 5% BSA/TBST) overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000-10,000 dilution) for 1-2 hours at room temperature.[12]
-
Wash the membrane and add ECL substrate to visualize the protein bands.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of triptolide in a living organism.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Cancer cells (e.g., THP-1, MV-4-11)
-
Matrigel
-
Triptolide solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 cancer cells mixed with Matrigel into the flank of the mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomly assign the mice to treatment and control groups.
-
Administer triptolide (e.g., 20, 50, 100 µg/kg/day) or vehicle control via intraperitoneal injection for a specified period (e.g., 18 consecutive days).[6]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every other day).[6]
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Conclusion
Triptolide is a potent natural product with a well-documented and broad range of biological activities, including significant anti-inflammatory, immunosuppressive, and anti-cancer effects. Its ability to modulate multiple critical signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. However, the clinical development of triptolide has been hampered by its narrow therapeutic window and potential for toxicity.[4] Future research, including the development of derivatives and novel drug delivery systems, will be crucial in harnessing the full therapeutic potential of this promising compound. This guide provides a foundational resource for researchers to further explore the mechanisms of action and potential applications of triptolide.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Triptobenzene H: An In-depth Technical Guide to its Isolation from Tripterygium wilfordii and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptobenzene H is an abietane-type diterpenoid found within the medicinal plant Tripterygium wilfordii, a species with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. As a member of the extensive triptobenzene family of natural products, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this compound from Tripterygium wilfordii, its structural elucidation, and its known biological effects, with a focus on its impact on macrophage-mediated inflammatory signaling pathways.
Chemical Profile
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Abietane Diterpenoid |
| Molecular Formula | C₂₁H₂₈O₄ |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 146900-55-2 |
Isolation from Tripterygium wilfordii
While a specific, detailed protocol for the isolation of this compound from Tripterygium wilfordii is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating abietane diterpenoids from this plant genus. The process typically involves extraction followed by multi-step chromatographic purification.
Experimental Protocol: General Isolation of Abietane Diterpenoids
1. Plant Material and Extraction:
-
Dried and powdered roots of Tripterygium wilfordii are subjected to extraction with a suitable organic solvent, such as 95% ethanol or a mixture of chloroform and methanol, often under reflux conditions.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Abietane diterpenoids are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system, for example, with acetonitrile and water, is employed to yield the pure compound.
A representative workflow for the isolation process is depicted below.
Triptobenzene H and its Analogues: A Technical Guide to the Core Mechanism of Action
Executive Summary
Diterpenoids from the plant Tripterygium wilfordii, colloquially known as Thunder God Vine, exhibit potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. A primary mechanism for these effects, elucidated through extensive study of the analogue Triptolide, involves the covalent inhibition of the general transcription factor TFIIH, leading to a cascade of downstream effects on gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Inhibition of Global Transcription
The central mechanism of action for Triptolide, and likely other diterpenoid triepoxides from T. wilfordii, is the irreversible inhibition of RNA Polymerase II (RNAPII)-mediated transcription.
Covalent Modification of XPB
Triptolide forms a covalent bond with the Cys342 residue of the Xeroderma Pigmentosum group B (XPB) protein.[1][2] XPB is a critical subunit of the general transcription factor TFIIH, possessing DNA-dependent ATPase activity essential for transcription initiation.[1][3][4] The 12,13-epoxide group on the triptolide molecule is responsible for this covalent modification.[1] This binding event inhibits the ATPase activity of XPB, which in turn stalls the RNAPII transcription machinery.[3][4] This leads to a global downregulation of transcription, with a particularly pronounced effect on short-lived mRNAs that encode for key regulatory proteins such as transcription factors and cell cycle regulators.[5]
Caption: Covalent inhibition of the XPB subunit of TFIIH by Triptolide.
Key Signaling Pathway Modulation
The global transcription inhibition by Triptolide has profound effects on several critical signaling pathways, most notably the NF-κB pathway, which is central to inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide is a potent inhibitor of NF-κB activity.[6][7][8][9] This inhibition is not due to preventing the degradation of the IκBα inhibitor or the nuclear translocation of the p65 subunit.[6] Instead, by inhibiting the general transcription machinery, Triptolide prevents NF-κB from successfully transcribing its target genes, such as TNF-α, IL-1β, IL-6, and IL-8.[6][10][11]
Caption: Inhibition of NF-κB-mediated transcription by Triptolide.
Cellular Outcomes
The profound impact of Triptolide on transcription and signaling culminates in significant cellular responses, including the induction of apoptosis and cell cycle arrest, which are fundamental to its anti-cancer activity.
Induction of Apoptosis and Cell Cycle Arrest
Triptolide induces apoptosis in a wide range of cancer cells.[12][13][14][15] This programmed cell death is triggered through both the extrinsic (Fas death receptor) and intrinsic (mitochondrial) pathways.[14] Furthermore, by downregulating the expression of key cell cycle proteins like cyclins and cyclin-dependent kinases, Triptolide causes cell cycle arrest, often at the G1 or S phase, preventing cancer cell proliferation.[12][14][16]
Caption: Cellular outcomes of Triptolide action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Triptolide across various cell lines and assays.
Table 1: IC50 Values of Triptolide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | ~30 | 72 | [17] |
| MDA-MB-231 | Breast Cancer | ~50 | 72 | [17] |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified | [18] |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified | [18] |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified | [18] |
| HL-60 | Promyelocytic Leukemia | 1.4 - 3.4 | Not Specified | [19] |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [16] |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [16] |
| A375 | Melanoma | 33.0 | 48 | [12] |
| A375 | Melanoma | 8.53 | 72 | [12] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Triptolide
| Cell Type | Stimulant | Cytokine Measured | IC50 Value (nM) | Reference |
| RAW264.7 Macrophages | LPS | TNF-α | < 30 | [6] |
| RAW264.7 Macrophages | LPS | IL-6 | < 30 | [6] |
| Primary Macrophages | LPS | TNF-α mRNA | ~20 | [6] |
| Primary Macrophages | LPS | IL-1β mRNA | ~20 | [6] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of Triptolide that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Triptolide (e.g., 0-200 nM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium containing the MTT reagent and add Dimethyl Sulfoxide (DMSO) to dissolve the water-insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[20]
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following Triptolide treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., HepaRG, A375) in 6-well plates at a density of 4 x 10⁵ cells/well and treat with different concentrations of Triptolide (e.g., 0-400 nM) for 24 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol (e.g., Annexin V-FITC Detection Kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]
NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To measure the effect of Triptolide on NF-κB-mediated gene transcription.
-
Transfection: Co-transfect cells (e.g., HUVECs, MCF-7) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-SV40 Renilla) using a suitable transfection reagent.[20][21]
-
Pre-treatment: After transfection, pre-treat the cells with desired concentrations of Triptolide (e.g., 5-10 nM) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 100 nM TPA or LPS) for a specified time (e.g., 3 hours).[21]
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the stimulated, untreated control.[20]
Caption: Experimental workflow for NF-κB Luciferase Reporter Assay.
References
- 1. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denistitovlab.org [denistitovlab.org]
- 3. denistitovlab.org [denistitovlab.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 11. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line [frontiersin.org]
- 15. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of triptolide on colony formation of breast and stomach cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Triptobenzene Family of Diterpenoids: A Technical Guide for Researchers
An In-depth Review of the Chemistry, Biology, and Therapeutic Potential of a Promising Class of Natural Products
The triptobenzene family of diterpenoids, primarily isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, represents a class of natural products with significant therapeutic potential. Characterized by a conserved abietane-type tricyclic core, these compounds have garnered considerable interest within the scientific community for their potent immunosuppressive and cytotoxic activities. This technical guide provides a comprehensive overview of the triptobenzene diterpenoids, including their isolation, synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Introduction to the Triptobenzene Family
The triptobenzene diterpenoids are a growing family of natural products, with numerous members identified to date. These compounds share a common abietane skeleton, a tricyclic diterpene framework. The structural diversity within the family arises from the varied oxidation patterns and stereochemistry of the core structure. Notable members of this family include Triptobenzene A, H, I, J, K, L, M, N, Q, R, S, and Y, among others.[1][2]
Isolation and Synthesis
Isolation from Natural Sources
The primary natural source of triptobenzene diterpenoids is the plant Tripterygium wilfordii. The isolation process typically involves the extraction of the plant material with organic solvents, followed by a series of chromatographic separations to purify the individual compounds.
Experimental Workflow for Isolation:
Figure 1: General workflow for the isolation of triptobenzene diterpenoids.
Chemical Synthesis
The complex structures of triptobenzene diterpenoids have presented a significant challenge to synthetic chemists. However, the total synthesis of several members, including triptobenzenes N, R, T, L, and 4-epi-triptobenzene L, has been successfully achieved. These synthetic routes often employ advanced strategies such as remote C-H functionalization and the Pummerer rearrangement to construct the intricate tricyclic core and introduce the required functional groups.[3] The development of efficient synthetic methodologies is crucial for producing sufficient quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved therapeutic properties.
Biological Activities
The triptobenzene family of diterpenoids exhibits a range of promising biological activities, with immunosuppression and cytotoxicity being the most extensively studied.
Immunosuppressive Activity
Several triptobenzene diterpenoids have demonstrated significant immunosuppressive effects. For instance, compounds such as this compound and various triptoquinones have been shown to inhibit lymphocyte transformation, a key process in the adaptive immune response. This activity suggests their potential as therapeutic agents for autoimmune diseases and in preventing organ transplant rejection.
Cytotoxic Activity
Many triptobenzene diterpenoids display potent cytotoxicity against a variety of cancer cell lines. This anti-proliferative activity makes them attractive candidates for the development of novel anticancer drugs. The specific cytotoxic profiles and potencies vary among the different members of the family, highlighting the importance of structure-activity relationship studies.
Table 1: Biological Activities of Selected Triptobenzene Diterpenoids
| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |
| This compound | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |
| Triptoquinone A | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |
| Triptoquinone B | Immunosuppressive | Lymphocyte Transformation Assay | - | [4] |
| Nepetaefolin F | Cytotoxic | Human cancer cells | 6.3 | [5] |
| Aureoglandulosin A | Cytotoxic | Various cancer cell lines | 1.6 - 8.2 | |
| Compound 11 | Cytotoxic | Various cancer cell lines | 1.6 - 8.2 |
Note: This table is a summary of available data and is not exhaustive. "-" indicates that a specific IC50 value was not provided in the cited source.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of the triptobenzene diterpenoids are still under investigation. However, preliminary studies and research on related diterpenoids from Tripterygium wilfordii, such as triptolide, provide valuable insights into their potential modes of action.
Modulation of Signaling Pathways
It is hypothesized that triptobenzene diterpenoids may exert their effects by modulating key signaling pathways involved in immunity and cancer, such as the NF-κB and JAK/STAT pathways. These pathways play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of these pathways could explain the observed immunosuppressive and cytotoxic effects.
Figure 2: Postulated inhibition of the NF-κB signaling pathway by triptobenzene diterpenoids.
Biosynthesis
The biosynthesis of triptobenzene diterpenoids in Tripterygium wilfordii proceeds through the well-established terpene biosynthesis pathway, starting from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, lead to the formation of the abietane core and the subsequent functionalization to yield the diverse array of triptobenzene structures.
Figure 3: Simplified biosynthetic pathway of triptobenzene diterpenoids.
Experimental Protocols
For researchers interested in studying the triptobenzene family of diterpenoids, detailed experimental protocols are essential. The following sections provide an overview of key methodologies.
General Procedure for Total Synthesis
The total synthesis of triptobenzene diterpenoids is a complex, multi-step process. Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, can be found in the supporting information of the primary literature. For example, the synthesis of triptobenzenes N and R involves a key remote C-H functionalization step, while the synthesis of triptobenzene T and L utilizes a Pummerer rearrangement. Researchers are encouraged to consult these resources for step-by-step instructions.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Figure 4: Workflow for a typical MTT cytotoxicity assay.
Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)
The lymphocyte proliferation assay measures the ability of lymphocytes to proliferate in response to a stimulus.
Protocol Outline:
-
Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Cell Culture: Culture the lymphocytes in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.
-
Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid.
-
Incubation: Incubate the cells for several days.
-
Measure Proliferation: Assess cell proliferation using a suitable method, such as [3H]-thymidine incorporation or a dye-based assay (e.g., CFSE).
-
Data Analysis: Determine the extent of inhibition of lymphocyte proliferation by the test compound.
Future Perspectives
The triptobenzene family of diterpenoids holds significant promise for the development of new therapeutic agents. Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A systematic evaluation of the biological activities of all known triptobenzene diterpenoids is needed to fully understand their therapeutic potential.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as drugs.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs will help to identify the key structural features required for potent and selective activity, and to optimize their drug-like properties.
-
In Vivo Studies: Preclinical studies in animal models of disease are necessary to evaluate the efficacy and safety of the most promising triptobenzene diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Machinery of Nature: A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This has positioned them as promising candidates for drug discovery and development. Found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Pinaceae families, their biosynthesis is a complex and tightly regulated process. This technical guide provides an in-depth exploration of the abietane diterpenoid biosynthesis pathway, offering a comprehensive resource for researchers seeking to understand, and potentially engineer, the production of these valuable compounds.
The Core Biosynthetic Pathway: From Isoprene Units to the Abietane Skeleton
The journey to abietane diterpenoids begins with the universal five-carbon precursors of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The biosynthesis of diterpenoids, including abietanes, primarily utilizes the MEP pathway.
The key steps in the formation of the abietane skeleton are as follows:
-
Geranylgeranyl Diphosphate (GGPP) Synthesis: The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP.
-
Bicyclization to (+)-Copalyl Diphosphate ((+)-CPP): The first committed step in abietane biosynthesis is the bicyclization of GGPP to (+)-CPP, a reaction catalyzed by the class II diterpene synthase, (+)-copalyl diphosphate synthase (CPPS).
-
Formation of the Abietane Skeleton: A class I diterpene synthase, miltiradiene synthase, then converts (+)-CPP into miltiradiene, the parent olefin of the abietane diterpenoids. This reaction proceeds through a series of carbocationic rearrangements.
-
Aromatization and Functionalization: Miltiradiene can spontaneously oxidize to abietatriene. Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl, carboxyl, and other functional groups, leading to the vast diversity of abietane diterpenoids.
Below is a diagram illustrating the core abietane diterpenoid biosynthesis pathway.
Quantitative Data on Abietane Diterpenoid Biosynthesis
Metabolic engineering efforts, particularly in hairy root cultures of Salvia sclarea, have provided valuable quantitative data on the impact of genetic modifications on the production of specific abietane diterpenoids.
| Genetic Modification/Elicitation | Target Compound | Fold Increase (approx.) | Reference |
| Overexpression of GGPPS | Aethiopinone | 8 | [1] |
| Overexpression of CPPS | Aethiopinone | 10 | [1] |
| Overexpression of cyanobacterial DXS | Aethiopinone | 3 | [2] |
| Overexpression of cyanobacterial DXR | Aethiopinone | 6 | [2] |
| Elicitation with Coronatine (28 days) | Aethiopinone | 24 | [3] |
| Overexpression of AtWRKY40 | Aethiopinone | 4 | [4] |
This table summarizes approximate fold increases as reported in the cited literature. Actual values can vary based on experimental conditions.
Regulation of the Biosynthesis Pathway
The biosynthesis of abietane diterpenoids is intricately regulated at the transcriptional level, with plant hormones and specific transcription factors playing pivotal roles.
Jasmonate Signaling
The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses and induce the production of secondary metabolites, including terpenoids. Elicitation with methyl jasmonate (MeJA) or its structural analog coronatine has been shown to significantly upregulate the expression of key genes in the abietane biosynthesis pathway, such as DXS, DXR, GGPPS, and CPPS, leading to increased accumulation of abietane diterpenoids.[3]
The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors like MYC2, allowing them to activate the expression of target genes.
Transcription Factors: WRKY and MYC2
WRKY and MYC2 are families of transcription factors that have been identified as key regulators of terpenoid biosynthesis. They bind to specific cis-acting elements (W-box for WRKY and G-box for MYC2) in the promoter regions of biosynthetic genes. Overexpression of AtWRKY18, AtWRKY40, and AtMYC2 in Salvia sclarea hairy roots has been demonstrated to coordinately upregulate several genes of the MEP pathway and CPPS, resulting in enhanced production of abietane diterpenoids.[4]
The following diagram illustrates the regulatory role of jasmonate signaling on the abietane biosynthesis pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of abietane diterpenoid biosynthesis.
Establishment and Elicitation of Salvia sclarea Hairy Root Cultures
Objective: To establish and maintain hairy root cultures of Salvia sclarea for the production and analysis of abietane diterpenoids.
Methodology:
-
Explant Preparation: Sterilize seeds of Salvia sclarea and germinate them on a suitable medium (e.g., Murashige and Skoog - MS). Use leaf explants from in vitro grown seedlings for transformation.
-
Agrobacterium rhizogenes Culture: Culture Agrobacterium rhizogenes (e.g., strain LBA 9402) in a suitable liquid medium (e.g., YEB) overnight.
-
Infection and Co-cultivation: Wound the leaf explants and infect them with the A. rhizogenes culture. Co-cultivate the explants on a solid medium for 2-3 days in the dark.
-
Selection and Establishment of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Subculture the emerging hairy roots onto fresh medium.
-
Liquid Culture: Transfer established hairy root lines to a liquid medium (e.g., half-strength B5) for biomass production.[5]
-
Elicitation: To induce the production of abietane diterpenoids, add elicitors such as methyl jasmonate (e.g., 100 µM) or coronatine to the liquid culture and incubate for a specified period (e.g., 7-28 days).[3]
Quantitative Analysis of Abietane Diterpenoids by HPLC-DAD
Objective: To quantify the concentration of specific abietane diterpenoids in plant extracts.
Methodology:
-
Sample Preparation: Freeze-dry and grind the hairy root biomass. Extract the powdered material with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract and, if necessary, concentrate it.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically water (A) and acetonitrile (B), both often acidified with a small amount of formic or acetic acid. The gradient program should be optimized to achieve good separation of the target compounds.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target abietane diterpenoids (e.g., 280 nm for ferruginol).
-
-
Quantification: Prepare a calibration curve using authentic standards of the abietane diterpenoids of interest. Calculate the concentration of the compounds in the samples based on the peak areas.[6]
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of key biosynthetic genes (DXS, DXR, GGPPS, CPPS) in response to genetic modification or elicitation.
Methodology:
-
RNA Extraction: Extract total RNA from the hairy root samples using a commercial plant RNA extraction kit or a suitable protocol (e.g., Trizol method).
-
DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based assay.
-
Primers: Design or obtain specific primers for the target genes and a suitable reference gene (e.g., Actin or 18S rRNA) for normalization.
-
Reaction Mix: Prepare a reaction mix containing SYBR Green master mix, primers, and cDNA template.
-
Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, extension) on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]
The following diagram outlines a general workflow for a metabolic engineering experiment in Salvia sclarea hairy roots.
References
- 1. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Yield of Bioactive Abietane Diterpenes in Salvia sclarea Hairy Roots by Overexpressing Cyanobacterial DXS or DXR Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing the synthesis of bioactive abietane diterpenes in Salvia sclarea hairy roots by elicited transcriptional reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coactivation of MEP-biosynthetic genes and accumulation of abietane diterpenes in Salvia sclarea by heterologous expression of WRKY and MYC2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoid production in hairy root culture of Salvia sclarea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Triptobenzene H and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Triptobenzene H and its derivatives. Triptobenzenes are a class of abietane diterpenoids, some of which have demonstrated significant biological activities, including immunosuppressive properties. The synthetic routes outlined below are based on published literature and offer a guide for the laboratory synthesis of these complex natural products.
Data Presentation: Synthesis of Triptobenzene Analogs
The following tables summarize quantitative data from the total synthesis of various triptobenzene derivatives, providing a comparative overview of reaction yields and conditions.
Table 1: Synthesis of Key Intermediates in the Total Synthesis of Triptobenzene L
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Yamada-Otani Reaction | Proline sulfonamide catalyst | Highly functionalized cyclohexane A ring core | Not specified |
| 2 | Pummerer Cyclization | Sulfoxide precursor, activating agent | Tricyclic core | Not specified |
| 3 | Enone Alkylation | Enone ester, KOtBu, MeI | α-alkylated product | >95 |
| 4 | Stereoselective Reduction | Enone, NiCl2, NaBH4 | C3 alcohol | Not specified |
| 5 | DIBAL-H Reduction | Ester | Triptobenzene L | Not specified |
Table 2: Key Steps in the Asymmetric Total Synthesis of Triptobenzenes N and R
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Csp³-H Functionalization | Enone intermediate | Bromo-intermediate | Not specified |
| 2 | β-Elimination & Allylic Oxidation | Bromo-intermediate, base, oxidizing agent | Dienone intermediate | Not specified |
| 3 | Diastereoselective Reduction | Diketone, NaBH4 | Diol | 98 |
| 4 | Chemoselective Reduction | Diol, TFA, Et3SiH | β-hydroxy ester | 88 |
| 5 | Ketal Protection | Diol, ethylene glycol, refluxing toluene | Ketal-protected diol | 64 |
| 6 | LiAlH4 Reduction & Deprotection | Ester, followed by acid treatment | Triptobenzene R | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of triptobenzene derivatives.
Protocol 1: Pummerer Rearrangement for Tricyclic Core Formation (Adapted from Carter et al., 2018)
-
Sulfoxide Formation: To a solution of the sulfide precursor in a suitable solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., m-CPBA) at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1 hour) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a reducing agent (e.g., saturated aqueous Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfoxide.
-
Pummerer Reaction: Dissolve the crude sulfoxide in an appropriate solvent (e.g., acetic anhydride).
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or heat the reaction mixture.
-
Monitor the reaction by TLC until the sulfoxide is consumed.
-
Upon completion, carefully quench the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the tricyclic product.
Protocol 2: Remote Csp³–H Functionalization (Adapted from Bisai et al., 2025)
-
Bromination: To a solution of the enone starting material in a suitable solvent (e.g., CCl₄), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).
-
Reflux the reaction mixture under an inert atmosphere for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any solid byproducts.
-
Wash the filtrate with an aqueous solution of a reducing agent (e.g., Na₂S₂O₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated intermediate.
Visualization of Synthetic and Biological Pathways
Synthetic Pathway Overview
The following diagram illustrates a generalized workflow for the total synthesis of triptobenzene derivatives, highlighting the key strategic steps.
Caption: Generalized workflow for the synthesis of triptobenzenes.
Proposed Immunosuppressive Signaling Pathway
Triptolide, a structurally related diterpenoid, is known to exert its immunosuppressive effects by inhibiting the NF-κB signaling pathway. It is plausible that triptobenzene derivatives share a similar mechanism of action. The following diagram illustrates the inhibition of the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by triptobenzene derivatives.
Disclaimer: The experimental protocols provided are generalized and adapted from published literature. Researchers should consult the original publications for specific details and safety precautions. All laboratory work should be conducted in accordance with institutional safety guidelines.
Asymmetric Synthesis of the Triptobenzene Core: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the triptobenzene core structure, a key scaffold in a class of biologically active diterpenoids. The methodologies outlined herein are critical for the enantioselective construction of the characteristic tricyclic system and its challenging all-carbon quaternary stereocenters, paving the way for the development of novel therapeutics.
Introduction
Triptobenzenes are a family of abietane diterpenoids isolated from plants of the Tripterygium genus.[1] Many of these natural products exhibit significant biological activities, including immunosuppressive, anti-rheumatoid arthritis, and anti-fertility properties.[1] Their complex molecular architecture, featuring a 6/6/6-carbotricyclic framework with multiple contiguous stereocenters, including two all-carbon quaternary centers, makes them challenging synthetic targets.[1][2] The development of robust asymmetric strategies to access the chiral triptobenzene core is therefore of high interest to the medicinal chemistry and drug development communities.
This document focuses on key catalytic asymmetric methodologies that have been successfully applied to the total synthesis of various triptobenzene natural products.
Key Asymmetric Strategies and Data
The enantioselective synthesis of the triptobenzene core has been achieved through several innovative strategies. Below is a summary of key reactions that establish the critical stereocenters of the A ring.
| Strategy/Reaction | Catalyst/Reagent | Key Bond Formed/Stereocenter Set | Yield (%) | Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr) | Synthesized Triptobenzenes | Reference |
| L-proline-sulfonamide-catalyzed Yamada–Otani reaction | L-proline-sulfonamide | C10 all-carbon quaternary stereocenter | N/A | N/A | Triptobenzene T, Vitexifolin C, 4-epi-Triptobenzene L, Triptobenzene L, Nepetaefolin F | [2] |
| Remote Csp³–H functionalization | N/A | C4 stereocenter | N/A | N/A | Triptobenzenes N and R | [1][3] |
Note: Specific yield and ee/dr values for the isolated key reactions are often not reported in the context of a multi-step total synthesis. The success of the synthesis of the final natural product validates the efficiency of these steps.
Experimental Protocols
Protocol 1: Proline-Sulfonamide-Catalyzed Yamada-Otani Reaction for A-Ring Construction
This protocol describes a key step in the synthesis of the triptobenzene core, establishing the C10 all-carbon quaternary stereocenter.[2] This reaction is a powerful tool for the asymmetric construction of highly functionalized cyclohexanone rings.
Reaction Scheme:
Caption: Proline-catalyzed asymmetric Michael addition.
Materials:
-
Appropriate α,β-unsaturated ketone precursor
-
Michael acceptor (e.g., an enone)
-
L-proline-sulfonamide catalyst
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the L-proline-sulfonamide catalyst.
-
Add the anhydrous solvent, followed by the α,β-unsaturated ketone precursor.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the Michael acceptor dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclohexane A ring core.
Protocol 2: Late-Stage Csp³–H Functionalization
This protocol outlines a strategy for the introduction of functionality at a remote C-H bond, a key step in the total syntheses of triptobenzenes N and R.[1][3] This approach allows for the late-stage modification of a complex intermediate, providing access to different natural product analogues.
Workflow for C-H Functionalization:
Caption: Workflow for late-stage functionalization.
General Procedure (Conceptual):
The specific conditions for Csp³–H functionalization are highly substrate-dependent. The synthesis of triptobenzenes N and R involved a formal Csp³–H functionalization via an enone intermediate.[1] A general approach often involves:
-
Substrate Preparation: Synthesis of an advanced intermediate containing the triptobenzene core.
-
Reaction Setup: In a suitable reaction vessel, the substrate is dissolved in an appropriate solvent under an inert atmosphere.
-
Reagent Addition: The reagents for the C-H functionalization are added. This could involve a radical initiator and a functionalization agent. For example, in the synthesis of triptobenzene N and R, a key transformation involved the conversion of an enone to a secondary bromide which was then used for further functionalization.[1]
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, it is quenched and worked up according to standard procedures. The product is then purified by chromatography.
Retrosynthetic Analysis of the Triptobenzene Core
The general retrosynthetic approach for the asymmetric synthesis of the triptobenzene core is illustrated below. The key disconnections highlight the strategic importance of the Yamada-Otani reaction for the construction of the A-ring and a Pummerer rearrangement for the formation of the tricyclic system.[2]
Caption: General retrosynthetic pathway.
Conclusion
The asymmetric synthesis of the triptobenzene core remains a challenging but important area of research. The methodologies presented here, particularly the L-proline-sulfonamide-catalyzed Yamada–Otani reaction and strategic late-stage C-H functionalizations, provide a robust foundation for accessing these complex and biologically significant molecules. These protocols and strategies can be adapted and optimized for the synthesis of novel triptobenzene analogues for evaluation in drug discovery programs.
References
Application of Pummerer Rearrangement in the Synthesis of ent-Triptobenzene T
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Pummerer rearrangement and its variants have emerged as powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. A notable application is in the total synthesis of bioactive natural products, such as the aromatic abietane diterpenoids. This document provides detailed application notes and protocols on the use of a nonoxidative Pummerer rearrangement in the synthesis of ent-triptobenzene T, a member of the triptobenzene family of natural products. This approach, developed by Li and Carter, showcases an innovative pathway to access the core structure of these compounds.[1]
The key transformation involves the rearrangement of a sulfoxide precursor, which, under specific conditions, leads to the formation of the desired tricyclic system. This nonoxidative variant proceeds through a proposed benzylic carbocation intermediate, which is subsequently trapped to furnish the final product.[1] This methodology is significant as it provides a novel route to functionalized diterpenoids, which are of interest for their potential biological activities.
Quantitative Data
The synthesis of ent-triptobenzene T via the nonoxidative Pummerer rearrangement has been reported with the following quantitative outcomes:
| Product | Starting Material | Reagents | Solvent | Yield | Diastereomeric Ratio (dr) |
| ent-Triptobenzene T (1) | Sulfoxide 19 | TFAA, 2,6-lutidine, then NaOH (aq) | CH₂Cl₂ | 62% (of the pure major diastereomer) | 2.6:1 |
Experimental Protocols
The following protocol is adapted from the work of Li and Carter for the synthesis of ent-triptobenzene T (1) from sulfoxide 19 .
Synthesis of ent-Triptobenzene T (1) via Nonoxidative Pummerer Rearrangement
-
Materials:
-
Sulfoxide 19 (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
2,6-Lutidine (4.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of sulfoxide 19 in CH₂Cl₂ at 0 °C, add 2,6-lutidine (4.0 equiv).
-
Add trifluoroacetic anhydride (TFAA) (2.0 equiv) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the aqueous and organic layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude residue in a mixture of methanol and tetrahydrofuran.
-
Add saturated aqueous NaOH and stir the mixture at room temperature for 30 minutes.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to afford ent-triptobenzene T (1).
-
Reaction Scheme and Workflow
The logical relationship of the key synthetic step is illustrated below.
Caption: Synthetic pathway for ent-triptobenzene T.
The provided protocol and data are intended to serve as a guide for researchers interested in the application of the Pummerer rearrangement in the synthesis of complex natural products. The development of such innovative synthetic strategies is crucial for advancing the fields of medicinal chemistry and drug development.
References
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Triptobenzene H
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1][2][3] Triptobenzene H is a novel synthetic compound with therapeutic potential that requires thorough characterization of its effects on cell viability and health. This document provides detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound. The selected assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-parametric approach to understanding the compound's mechanism of action, from metabolic inhibition to membrane damage and induction of apoptosis.
1. Overview of Cytotoxicity Assays
A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][6]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8][9][10] It is a reliable indicator of cell lysis and necrosis.
-
Caspase-3/7 Assay: This assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[11][12] Their activation is a hallmark of programmed cell death.
Experimental Workflow for this compound Cytotoxicity Testing
The overall workflow for assessing the cytotoxicity of this compound involves sequential steps from cell preparation to data interpretation.
Caption: General experimental workflow for cytotoxicity assessment.
Assay Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the effect of this compound on cell metabolic activity.
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line (e.g., HepG2, A549)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[6]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4]
Data Analysis:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot percent viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)
-
This compound
-
Lysis Buffer (10X, often included in kits for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm).[7]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells, to which Lysis Buffer will be added.
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[7]
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells 45 minutes before sample collection.[13]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[7]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[8]
Data Analysis:
-
Corrected Absorbance = Experimental Absorbance - Background Absorbance
-
Percent Cytotoxicity (%) = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol quantifies apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
96-well opaque-walled plates (for luminescence or fluorescence)
-
Caspase-Glo® 3/7 Assay System or similar (containing a pro-luminescent or pro-fluorescent substrate and buffer)
-
This compound
-
Positive control (e.g., Staurosporine)
-
Microplate reader (luminescence or fluorescence, as per kit instructions)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.
Data Analysis:
-
Fold Change in Activity = (Signal of Treated Cells - Blank) / (Signal of Control Cells - Blank)
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Time (h) | IC₅₀ (µM) |
|---|---|---|
| HepG2 | 24 | 45.2 |
| HepG2 | 48 | 21.8 |
| A549 | 24 | 78.1 |
| A549 | 48 | 55.6 |
Table 2: Membrane Damage by this compound (LDH Assay, 48h)
| Concentration (µM) | % Cytotoxicity (HepG2) | % Cytotoxicity (A549) |
|---|---|---|
| 1 | 2.5 ± 0.8 | 1.9 ± 0.5 |
| 10 | 15.7 ± 2.1 | 10.4 ± 1.8 |
| 50 | 65.3 ± 4.5 | 48.9 ± 3.7 |
| 100 | 88.1 ± 3.9 | 75.2 ± 5.1 |
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay, 24h)
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|
| 1 | 1.2 ± 0.2 |
| 10 | 2.8 ± 0.4 |
| 50 | 6.5 ± 0.7 |
| 100 | 4.3 ± 0.6 (potential secondary necrosis) |
Mechanistic Insights
The combination of these assays provides a clearer picture of how this compound induces cell death.
Caption: Relationship between mechanisms and measurement assays.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
If data suggests apoptosis is a primary mechanism of action, this compound may be activating intrinsic or extrinsic cell death pathways.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. goldbio.com [goldbio.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for In Vivo Studies of Triptobenzene H in Animal Models
Disclaimer: Triptobenzene H is a hypothetical compound used for illustrative purposes in these application notes. The data, protocols, and pathways presented herein are representative examples for preclinical in vivo research and should be adapted for specific experimental contexts.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in the pathogenesis of a wide range of inflammatory diseases, including neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. This compound acts by directly binding to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of caspase-1. These application notes provide a summary of its preclinical efficacy in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation and detailed protocols for its in vivo evaluation.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound in a murine model of LPS-induced neuroinflammation.
Table 1: Pharmacokinetic Properties of this compound in C57BL/6 Mice
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal (IP) Administration (5 mg/kg) |
| Tmax (h) | 1.0 | 0.5 |
| Cmax (ng/mL) | 850 ± 75 | 1250 ± 110 |
| AUC (0-24h) (ng·h/mL) | 4200 ± 350 | 5800 ± 420 |
| Half-life (t½) (h) | 4.5 | 3.8 |
| Bioavailability (%) | 35 | N/A |
Table 2: Efficacy of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates (24h post-LPS)
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | 15 ± 3 | 30 ± 5 | 25 ± 4 |
| Vehicle + LPS (1 mg/kg) | 150 ± 20 | 280 ± 35 | 210 ± 25 |
| This compound (5 mg/kg) + LPS | 80 ± 12 | 150 ± 18 | 110 ± 15 |
| This compound (10 mg/kg) + LPS | 45 ± 8 | 90 ± 10 | 65 ± 9 |
| This compound (20 mg/kg) + LPS | 20 ± 5 | 45 ± 7 | 35 ± 6 |
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the NLRP3 inflammasome pathway.
Application Notes and Protocols: Functionalization of the Abietane Core in Triptobenzenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the abietane core to synthesize triptobenzenes, a class of diterpenoids with significant biological activities, including immunosuppressive and anti-inflammatory properties. The information presented is collated from recent advances in the total synthesis and semi-synthesis of these complex natural products.
Introduction
Triptobenzenes are a family of abietane diterpenoids characterized by a C-ring aromatic moiety and a functionalized A/B-ring system. Their intricate structures and potent biological activities have made them attractive targets for synthetic chemists. The functionalization of the readily available abietane core, often derived from natural products like abietic acid, presents a key strategy for accessing these molecules and their analogs for drug discovery and development. This document outlines key synthetic transformations, provides experimental protocols, and summarizes relevant quantitative data.
Key Synthetic Strategies and Functionalizations
The synthesis of triptobenzenes from abietane precursors involves a series of strategic functionalizations. Key transformations include:
-
Aromatization of the C-ring: A common starting point is the conversion of abietic acid to dehydroabietic acid, which possesses the aromatic C-ring characteristic of triptobenzenes.[1]
-
C-H Functionalization: Late-stage C-H functionalization is a powerful tool for introducing oxygenation and other functionalities onto the abietane scaffold.[2][3][4]
-
Pummerer Rearrangement: This reaction has been effectively utilized to construct the highly functionalized cyclohexane A-ring core of certain triptobenzenes.[5][6]
-
Oxidation and Reduction Reactions: A variety of selective oxidation and reduction reactions are employed to install and modify hydroxyl, keto, and other oxygen-containing groups at various positions of the abietane core.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of triptobenzenes and related functionalized abietanes.
Disproportionation of Abietic Acid to Dehydroabietic Acid
This protocol describes the aromatization of the C-ring of abietic acid to form dehydroabietic acid, a common precursor for triptobenzene synthesis.[1]
Procedure:
-
Abietic acid is heated over a palladium catalyst.
-
Alternatively, abietic acid can be heated at 200°C for 4 hours to yield dehydroabietic acid.[3]
Late-Stage δ-Csp³–H Functionalization
This protocol describes a key step in the total synthesis of triptobenzenes N and R, involving the functionalization of an enone intermediate.[2][4]
Procedure:
-
While the specific reagents for the Csp³–H functionalization are not detailed in the abstract, it is presented as a key step in the synthesis of an advanced highly functionalized enone intermediate.[2][4] This enone is then further elaborated to triptobenzenes N and R.
Pummerer Rearrangement for Tricyclic Core Construction
This protocol outlines the use of a Pummerer rearrangement to access the tricyclic core of triptobenzenes.[6]
Procedure:
-
A sulfoxide precursor is treated with trifluoroacetic anhydride (TFAA).
-
The reaction proceeds through either an acyl oxonium ion pathway or a vinyl sulfide pathway depending on the reaction time before the addition of BF₃·Et₂O.
-
Short initial reaction time (30 min) favors the formation of the eliminated tricycle via the acyl oxonium ion pathway.[6]
-
Extended initial reaction time leads to the tricyclic sulfide via the vinyl sulfide pathway.[6]
Diastereoselective Reduction of a Diketone Intermediate
This protocol describes the highly diastereoselective reduction of a diketone to a diol, a crucial step in the synthesis of Triptobenzene L.[2]
Procedure:
-
The diketone intermediate is dissolved in a suitable solvent.
-
Sodium borohydride (NaBH₄) is added at -10°C.
-
The reaction is allowed to proceed for 30 minutes.
-
This method yields the diol with a diastereomeric ratio greater than 20:1.[2]
Chemoselective Reduction of a Diol
This protocol details the chemoselective reduction of a diol to a β-hydroxy ester.[2]
Procedure:
-
The diol is treated with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH).
-
This reduction selectively removes one of the hydroxyl groups.
Quantitative Data
The following tables summarize the quantitative data reported in the synthesis and biological evaluation of triptobenzene derivatives.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Diastereoselective Reduction | Diketone 11 | Diol 13 | NaBH₄, -10°C, 30 min | 98 | >20:1 | [2] |
| Chemoselective Reduction | Diol 13 | β-hydroxy ester 14 | TFA/Et₃SiH | 88 | - | [2] |
| Pummerer Cyclization (Acyl Oxonium Pathway) | Sulfoxide 9 | Eliminated tricycle 8 | TFAA, then BF₃·Et₂O (30 min) | 54 | - | [6] |
| Pummerer Cyclization (Vinyl Sulfide Pathway) | Sulfoxide 9 | Tricyclic sulfide | TFAA, then BF₃·Et₂O (extended time) | 81 | - | [6] |
| Stereoselective Methylation | Enone ester 27 | α-methylated product | KOtBu, MeI | excellent | >20:1 | [6] |
| Stereoselective Methyl Grignard Addition | C3 ketone | Tertiary alcohol | MeMgBr | - | 9:1 | [5] |
| Compound | Cell Line | Bioactivity | IC₅₀ (µM) | Reference |
| Dehydroabietic acid derivative 67g | SMMC-7721 | Anti-proliferative | 0.51 | [7] |
| Dehydroabietic acid derivative 67g | HepG2 | Anti-proliferative | 1.39 | [7] |
| Dehydroabietic acid derivative 67g | Hep3B | Anti-proliferative | - | [7] |
| Dehydroabietic acid acyl-thiourea derivative 30n | HeLa | Cytotoxicity | 6.58 ± 1.11 | [7] |
| Dehydroabietic acid-nitrate conjugate 47j | CNE-2 | Cytotoxicity | 8.36 ± 0.14 | [7] |
| Dehydroabietic acid-nitrate conjugate 47n | BEL-7402 | Cytotoxicity | 11.23 ± 0.21 | [7] |
Visualizations
The following diagrams illustrate key synthetic pathways and workflows for the functionalization of the abietane core.
Caption: General synthetic strategy for triptobenzenes from abietic acid.
Caption: Workflow of the Pummerer rearrangement for tricycle synthesis.
Caption: Key steps in the total synthesis of Triptobenzene L.
Conclusion
The functionalization of the abietane core provides a versatile platform for the synthesis of biologically active triptobenzenes. The methodologies and data presented herein offer valuable insights for researchers engaged in natural product synthesis and drug discovery. The continued development of novel synthetic strategies, such as late-stage C-H functionalization and strategic rearrangements, will undoubtedly facilitate the synthesis of a wider range of triptobenzene analogs for further biological evaluation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric total syntheses of immunosuppressive diterpenoids triptobenzenes N and R via a remote Csp3–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Triptobenzene H
An Application Note on the Purification of Triptobenzene H using High-Performance Liquid Chromatography (HPLC) is detailed below, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound, a polycyclic aromatic hydrocarbon, presents a significant purification challenge due to the potential for closely related impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds, offering high resolution and selectivity.[1][2][3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. Reversed-phase chromatography is the most widely used mode of HPLC, particularly for non-polar, hydrophobic compounds like this compound, as it separates molecules based on their hydrophobicity.[4][5][6]
Principle of the Method
In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase.[7][8][9] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (gradient elution), the retained compounds can be selectively eluted.[8]
Experimental Protocols
A detailed methodology for the HPLC purification of this compound is provided below.
1. Sample Preparation
-
Dissolve the crude this compound sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
2. HPLC Instrumentation and Conditions
The following HPLC system and parameters are recommended for the purification of this compound.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector or a photodiode array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | See Table 2 |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL |
3. Gradient Elution Program
A gradient elution is employed to ensure optimal separation of this compound from any impurities.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 30 | 70 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
4. Post-Purification Processing
-
Collect the fractions corresponding to the this compound peak as determined by the UV chromatogram.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected results from the analytical HPLC analysis of the purified this compound.
Table 3: Purity Analysis of this compound
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Crude this compound | 12.5 | 850000 | 85.0 |
| Purified this compound | 12.5 | 995000 | >99.5 |
Visualizations
Experimental Workflow for HPLC Purification
The following diagram illustrates the step-by-step workflow for the HPLC purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of the Purification Strategy
This diagram outlines the decision-making process and logical flow of the purification strategy.
Caption: Logical flow of the this compound purification strategy.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. jordilabs.com [jordilabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. HPLC Purification of Peptides [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Triptobenzene H Total Synthesis
Welcome to the technical support center for the total synthesis of Triptobenzene H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex natural product. Our goal is to help you improve the overall yield and efficiency of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a common overall synthetic strategy for this compound?
A1: A common retrosynthetic approach for this compound and its analogs involves the initial construction of the foundational tricyclic abietane core. This is typically followed by a series of strategic functional group manipulations. Key steps often include a stereoselective reduction of a ketone at the C3 position and a late-stage oxidation at the benzylic C7 position to install the required functionalities.
Q2: Which step in the synthesis is often associated with low yields?
A2: The construction of the tricyclic abietane core, often accomplished via a Pummerer cyclization, can be a challenging step with variable yields. Additionally, achieving high stereoselectivity in the reduction of the C3-ketone and selective oxidation at the C7 position can be difficult, potentially leading to lower yields of the desired product. Careful optimization of these steps is crucial for the overall success of the synthesis.
Q3: Are there any specific safety precautions I should take when working with the reagents in this synthesis?
A3: Yes, several reagents used in the plausible synthetic route for this compound require special handling. For instance, chromium trioxide (CrO3), a potential reagent for benzylic oxidation, is highly toxic, corrosive, and carcinogenic.[1] It is a strong oxidizer and can ignite materials upon contact.[1] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the key stages of the this compound total synthesis.
Issue 1: Low Yield in the Pummerer Cyclization for Abietane Core Synthesis
The Pummerer rearrangement is a key step for constructing the tricyclic core of this compound. Low yields in this step can significantly impact the overall efficiency of the synthesis.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress closely using thin-layer chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the activating agent (e.g., acetic anhydride). |
| Formation of side products | The formation of Pummerer fragmentation products can be a competing reaction pathway.[2] Using Lewis acids such as TiCl4 or SnCl4 may allow the reaction to proceed at lower temperatures, potentially minimizing side reactions.[2] |
| Decomposition of starting material or product | The acidic conditions of the Pummerer reaction can sometimes lead to the decomposition of sensitive functional groups. If decomposition is suspected, consider using milder activating agents or shorter reaction times. |
| Issues with the sulfoxide precursor | Ensure the sulfoxide starting material is pure and dry. Impurities can interfere with the reaction. |
Experimental Protocol: Pummerer Cyclization for Abietane Core Construction (Adapted from Carter et al.)[3]
A solution of the sulfoxide precursor in a suitable solvent (e.g., CH2Cl2) is cooled to 0 °C. Acetic anhydride (or another activating agent) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Issue 2: Poor Stereoselectivity in the Reduction of the C3-Ketone
Achieving the desired stereochemistry at the C3 position is critical. The reduction of the C3-ketone can often lead to a mixture of diastereomers, reducing the yield of the target molecule.
| Potential Cause | Recommended Solution |
| Choice of reducing agent | Sodium borohydride (NaBH4) is a common choice, but its stereoselectivity can be influenced by the substrate and reaction conditions. Consider using bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) which may offer higher stereoselectivity. |
| Reaction temperature | Lowering the reaction temperature (e.g., to -78 °C) can often improve stereoselectivity by favoring the kinetically controlled product.[4] |
| Solvent effects | The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. Protic solvents like methanol or ethanol are commonly used with NaBH4. |
| Chelation control | In some cases, using additives like cerium(III) chloride (Luche reduction conditions) can improve stereoselectivity by coordinating with the carbonyl oxygen.[5] |
Experimental Protocol: Stereoselective Reduction of C3-Ketone with NaBH4
The C3-keto-abietane precursor is dissolved in methanol (or another suitable solvent) and cooled to 0 °C (or -78 °C for higher selectivity). Sodium borohydride is added in portions, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by 1H NMR spectroscopy, and the desired isomer is purified by chromatography.
Issue 3: Low Yield or Lack of Selectivity in the Late-Stage Benzylic Oxidation at C7
The final step in the proposed synthesis is the oxidation of the benzylic C7 position to a ketone. This transformation can be challenging due to the presence of other potentially reactive sites in the molecule.
| Potential Cause | Recommended Solution |
| Over-oxidation | Strong oxidizing agents can lead to the formation of carboxylic acids or other over-oxidized products.[6] Careful control of reaction time and the amount of oxidant is crucial. Using milder or more selective oxidizing agents can also mitigate this issue. |
| Reaction at other sites | The presence of other benzylic positions or oxidizable functional groups can lead to a mixture of products. The choice of a selective oxidant is key. Catalytic systems, such as CrO3 with a co-oxidant, can offer improved selectivity.[7] |
| Incomplete reaction | If the reaction is sluggish, ensure the reagents are of high quality and consider a moderate increase in temperature. However, be cautious as this may also increase the rate of side reactions. |
| Starting material decomposition | The reaction conditions for oxidation can sometimes be harsh. If starting material decomposition is observed, explore milder, more modern oxidation methods. |
Experimental Protocol: Benzylic Oxidation with Chromium Trioxide (Adapted from Yamazaki et al.)[7]
To a solution of the abietane precursor in a suitable solvent like acetonitrile, a catalytic amount of chromium trioxide (CrO3) is added. A stoichiometric amount of a co-oxidant, such as periodic acid (H5IO6), is then added in portions. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To further aid in understanding the total synthesis of this compound and the troubleshooting process, the following diagrams have been generated.
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
- 1. Chromium Trioxide [commonorganicchemistry.com]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of Triptobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of triptobenzenes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in triptobenzene synthesis?
The main challenges in the stereoselective synthesis of triptobenzenes and their derivatives can be categorized as follows:
-
Control of Diastereoselectivity: Many synthetic routes to the triptobenzene core involve cycloaddition reactions, such as the Diels-Alder reaction. Achieving high diastereoselectivity (e.g., endo/exo selectivity) can be difficult and is often dependent on the choice of dienophile, diene, Lewis acid catalyst, and reaction conditions.[1][2]
-
Enantioselective Functionalization: Introducing chirality, especially at quaternary carbon centers, with high enantiomeric excess (ee) is a significant hurdle. This often requires the use of chiral auxiliaries, chiral catalysts (e.g., those with chiral ligands), or chiral reagents, which can be expensive and require careful optimization.[3][4][5]
-
Control of Axial Chirality: In substituted triptobenzenes, restricted rotation around the biaryl bonds can lead to atropisomerism, a form of axial chirality. The synthesis of a single atropisomer is a major challenge, often requiring strategies like dynamic kinetic resolution or the use of catalysts that can distinguish between the rapidly interconverting atropisomers.[6][7]
-
Stereoselective Reduction and Alkylation: Subsequent modifications of the triptobenzene core, such as the reduction of ketones or the alkylation of enolates, must be performed stereoselectively to avoid the formation of unwanted diastereomers. The rigid, three-dimensional structure of the triptobenzene scaffold can influence the facial selectivity of these reactions.[8]
-
Separation of Stereoisomers: If a synthesis does not proceed with perfect stereoselectivity, the separation of the resulting stereoisomers (enantiomers and diastereomers) can be challenging. Diastereomers can sometimes be separated by chromatography or crystallization, while enantiomers typically require chiral chromatography or resolution with a chiral resolving agent.[9][10]
Q2: How can I improve the diastereoselectivity of the Diels-Alder reaction to form the triptobenzene core?
Improving the diastereoselectivity of the Diels-Alder reaction is crucial for an efficient synthesis. Consider the following strategies:
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the reaction. Different Lewis acids (e.g., Et2AlCl, EtAlCl2, SnCl4, TiCl4) can lead to different diastereomeric outcomes by coordinating to the dienophile in distinct ways.[1] It is essential to screen a variety of Lewis acids and optimize the stoichiometry.
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the diastereomeric ratio (dr). Lower temperatures generally favor the thermodynamically more stable product.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the approach of the diene, leading to high diastereoselectivity. The auxiliary can be cleaved in a subsequent step.
-
"Endo Rule" Consideration: For many Diels-Alder reactions, the "endo" product is kinetically favored due to secondary orbital interactions.[2] Understanding the factors that govern the endo vs. exo selectivity for your specific system is key.
Q3: My enantioselective catalytic step is giving low enantiomeric excess (ee). What should I investigate?
Low enantiomeric excess in a catalytic reaction can be due to several factors. Here is a troubleshooting guide:
-
Catalyst Purity and Activity: Ensure the catalyst and the chiral ligand are pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). The catalyst loading may also need optimization.
-
Ligand Choice: The structure of the chiral ligand is critical. Even small changes to the ligand's steric or electronic properties can have a large impact on enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for your substrate.[4][5]
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity. Running the reaction at a lower temperature often improves the ee.
-
Substrate-Catalyst Mismatch: The chiral catalyst may not be well-suited for your specific substrate. Consider if there are any functional groups on the substrate that could be interfering with the catalyst.
-
Background Uncatalyzed Reaction: A non-selective background reaction that is not catalyzed by the chiral catalyst can lower the overall ee. This can sometimes be suppressed by adjusting the reaction conditions (e.g., lower temperature, different solvent).
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Synthesis of a Triptobenzene Precursor via Diels-Alder Reaction
Symptoms:
-
The 1H NMR spectrum of the crude product shows a mixture of diastereomers.
-
Column chromatography is difficult, with poor separation of the isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Lewis Acid Catalyst | Screen a variety of Lewis acids (e.g., BF3·OEt2, TiCl4, SnCl4, ZnCl2). The coordinating properties of the Lewis acid can significantly influence the transition state and thus the diastereoselectivity.[1] |
| Suboptimal Reaction Temperature | Perform the reaction at lower temperatures. This can favor the formation of the thermodynamically more stable diastereomer. |
| Solvent Effects | The polarity of the solvent can affect the stability of the transition states. Test a range of solvents with varying polarities. |
| Steric Hindrance | The steric bulk of substituents on the diene or dienophile can disfavor the desired transition state. Consider modifying the protecting groups or the substituents to reduce steric clash. |
Problem 2: Poor Enantioselectivity in the Asymmetric Synthesis of a Chiral Triptoquinone Derivative
Symptoms:
-
Chiral HPLC analysis of the product shows a low enantiomeric excess (ee).
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Chiral Ligand | The chosen chiral ligand may not be optimal for the substrate. Screen a library of related ligands with different steric and electronic properties. For example, in the synthesis of triptoquinones B and C, a specific chiral ligand, (R)-Tol-BINAP, was found to be effective.[3] |
| Catalyst Deactivation | Impurities in the starting materials or solvent may be deactivating the catalyst. Ensure all reagents and solvents are pure and dry. |
| Incorrect Catalyst Loading | The ratio of catalyst to substrate can be critical. Optimize the catalyst loading to maximize enantioselectivity while maintaining a reasonable reaction rate. |
| Racemization of Product | The chiral product may be racemizing under the reaction or workup conditions. Check the stability of the purified product under the reaction conditions without the catalyst. |
Experimental Protocols
Key Experiment: Enantioselective Formation of an All-Carbon Quaternary Center in the Synthesis of Triptoquinone Precursors
This protocol is adapted from the total synthesis of triptoquinones B and C.[3]
Reaction: Iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation.
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the starting alcohol (1.0 mmol), the iridium catalyst precursor, and the chiral ligand ((R)-Tol-BINAP, 1.2 mol%).
-
Add dry THF as the solvent.
-
Add isoprene oxide (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for the time indicated by TLC analysis.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the desired product.
-
Determine the enantioselectivity by chiral stationary phase HPLC analysis.
Quantitative Data from a Representative Synthesis[3]:
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-Tol-BINAP | THF | 60 | 85 | 95 |
| 2 | (S)-Tol-BINAP | THF | 60 | 83 | 94 (opposite enantiomer) |
| 3 | (R)-BINAP | DCM | 60 | 75 | 88 |
| 4 | (R)-Tol-BINAP | Toluene | 60 | 80 | 92 |
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Conceptual Pathway for Stereoselective Triptobenzene Synthesis
References
- 1. [PDF] Diastereoselective Diels-Alder reactions. The role of the catalyst | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Triptobenzene H for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of Triptobenzene H, a hydrophobic abietane diterpenoid.[1] Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Hypoglic acid, is a natural abietane diterpenoid originally isolated from the plant Tripterygium wilfordii.[1][2] In research, it has been shown to significantly increase the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[2]
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound is a lipophilic, or fat-soluble, molecule. Its chemical structure is predominantly nonpolar, which makes it difficult to dissolve in polar solvents like water or aqueous cell culture media.[3][4] Compounds with high lipophilicity and molecular weight often exhibit poor water solubility.[5]
Q3: What is the first-line approach for solubilizing this compound for in vitro assays?
A3: The most common initial approach is to use a small amount of a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent choice.[6][7] A concentrated stock solution is prepared in 100% DMSO, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.[8]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), with many researchers aiming for ≤0.5%.[9][10] High concentrations of DMSO can be cytotoxic or may have direct biological effects, such as reducing cell proliferation or cytokine production, which can interfere with the experimental results.[11][12] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test samples) in every experiment.
Q5: How can I determine if this compound has precipitated in my assay?
A5: Precipitation can sometimes be observed visually as cloudiness, a film, or distinct particles in the wells of an assay plate. For a more sensitive assessment, you can measure the turbidity of your prepared solutions using a spectrophotometer at a wavelength where the compound does not absorb light (e.g., 500-600 nm).[13] Comparing the absorbance to a vehicle control can reveal light scattering caused by precipitated compound.
Troubleshooting Guide
Issue: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, a phenomenon known as "crashing out."
-
Solution:
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of this compound to a point where it remains soluble.
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Also, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to prevent localized high concentrations.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Consider Alternative Solubilization Methods: If a higher concentration is necessary, explore methods like cyclodextrin complexation.[14][15]
-
Issue: My cell viability is low even in the vehicle control wells.
-
Possible Cause: The concentration of your co-solvent (e.g., DMSO) is too high and is causing cellular toxicity.[11]
-
Solution:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration does not exceed the recommended limit for your specific cell line (typically ≤0.5%).
-
Perform a Solvent Tolerance Test: Run a dose-response experiment with the solvent alone (e.g., 0.1%, 0.25%, 0.5%, 1% DMSO) to determine the maximum non-toxic concentration for your particular cell type and assay duration.
-
Use High-Quality Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO, as impurities or water content can exacerbate toxicity.
-
Issue: I'm observing inconsistent, non-reproducible results between experiments.
-
Possible Cause: Poor solubility can lead to variable amounts of dissolved, active compound in each experiment.[8] Compound may be slowly precipitating over the course of the assay.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock just before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Check for Precipitation: Before adding the compound to your cells, inspect the prepared dilutions for any signs of precipitation.
-
Standardize Protocols: Ensure your dilution and mixing procedures are consistent across all experiments. Use a vortex or thorough pipetting to mix solutions.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution periodically using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Issue: I need to use a higher concentration of this compound than is achievable with a co-solvent alone.
-
Possible Cause: The required therapeutic or experimental dose exceeds the compound's aqueous solubility limit, even with a co-solvent.
-
Solution:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose and is generally well-tolerated by cells.[11][15]
-
Nanoformulations: Advanced strategies involve creating nanoformulations, such as nanosuspensions or lipid-based nanoparticles, which can increase the surface area and dissolution rate of the compound.[18][19] These methods require specialized equipment and formulation expertise.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can be used to create micelles that solubilize the compound, but these must be carefully screened for cell toxicity.[20]
-
Data Presentation: Solubility Enhancement Strategies
The table below summarizes common strategies for solubilizing hydrophobic compounds like this compound for in vitro assays.
| Method | Agent | Typical Starting Concentration (in final medium) | Advantages | Limitations & Considerations |
| Co-solvency | Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Dissolves a wide range of nonpolar and polar compounds; simple to use.[6][7] | Can be toxic to cells at higher concentrations (>1%); may have direct biological effects.[11][12] |
| Ethanol | ≤ 0.5% (v/v) | Water-miscible; effective for many compounds. | Generally more toxic to cells than DMSO; can affect enzyme activity.[11][21] | |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-10 mM | Low cytotoxicity; effectively increases aqueous solubility.[11][14] | May alter compound availability and interaction with cellular targets; requires optimization.[16] |
| Lipid Formulation | Non-ionic Surfactants (e.g., Tween® 80) | ≤ 0.01% (v/v) | Can significantly increase solubility through micelle formation.[20] | High potential for cell toxicity; can interfere with membrane-based assays. |
Visualizations
Caption: Workflow for selecting a solubilization strategy for this compound.
Caption: Postulated signaling pathway of this compound in macrophages.[2]
Caption: General experimental workflow for a cell-based in vitro assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.[13]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer or medium (e.g., 20 mM HP-β-CD in PBS). Stir until fully dissolved.
-
Slowly add the this compound DMSO stock solution dropwise to the HP-β-CD solution while vortexing or stirring vigorously. The molar ratio of HP-β-CD to this compound should be high (e.g., 100:1) to favor complex formation.
-
Continue to stir the mixture at room temperature for at least 1-2 hours to allow for complexation.
-
Sterile-filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate. This filtered solution can now be used as a stock for further dilutions in your assay.
-
Protocol 3: Determining the Kinetic Solubility of this compound in Assay Medium
-
Objective: To estimate the maximum concentration of this compound that can be dissolved in the final assay medium without precipitating.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Assay medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
Add 198 µL of the assay medium to multiple wells of the 96-well plate.
-
Create a serial dilution of your this compound stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to the wells containing medium to achieve a range of final this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). This keeps the final DMSO concentration constant at 1%.
-
Include a vehicle control well (198 µL medium + 2 µL DMSO).
-
Mix the plate gently and incubate under your assay conditions (e.g., 37°C for 1-2 hours).
-
Measure the absorbance (turbidity) of the plate at a wavelength between 500-600 nm.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is an estimate of the kinetic solubility limit.[13]
-
References
- 1. Triptobenzene A | C20H28O3 | CID 15762008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. ijpsonline.com [ijpsonline.com]
Optimizing reaction conditions for C-H functionalization in triptobenzenes
Welcome to the technical support center for optimizing C-H functionalization reactions on triptobenzene scaffolds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the C-H functionalization of triptobenzenes.
Question: My reaction shows low or no conversion of the triptobenzene starting material. What are the likely causes and solutions?
Answer: Low reactivity in triptobenzene systems is a common issue, often stemming from the molecule's steric bulk and the inherent stability of its C-H bonds. Consider the following troubleshooting steps:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Use freshly opened or purified catalysts and ligands. Ensure all glassware is rigorously dried and reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition by air or moisture.
-
-
Reaction Temperature: The activation energy for C-H cleavage might not be reached.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for potential side product formation or decomposition at higher temperatures.
-
-
Solvent Choice: The solvent may not be optimal for solubility or facilitating the catalytic cycle.
-
Solution: Screen a range of solvents. While non-polar solvents like toluene or dioxane are common, polar aprotic solvents (e.g., DMF, DMAc) or fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can sometimes dramatically enhance reactivity by stabilizing key intermediates.[1]
-
-
Inadequate Directing Group: If using a directed approach, the directing group may not be coordinating effectively to the metal center.
Question: I am observing a mixture of products with poor regioselectivity (e.g., functionalization at different aromatic rings or positions). How can I improve this?
Answer: Achieving high regioselectivity is a primary challenge with the symmetrical triptobenzene core.
-
Directing Group Strategy: This is the most powerful tool for controlling regioselectivity.
-
Solution: Introduce a directing group onto the triptobenzene scaffold. The choice of directing group will guide the catalyst to a specific C-H bond, typically at the ortho position.[2][3][4] Pyridine, amide, and carboxylic acid functionalities are common directing groups for palladium-catalyzed reactions.[3][5]
-
-
Steric Hindrance: You can leverage the inherent sterics of the substrate.
-
Solution: If not using a directing group, selectivity is often governed by sterics, favoring the least hindered positions. Modifying the substituents on the triptobenzene core can block certain sites and direct functionalization to others.
-
-
Ligand Modification: The ligand on the metal catalyst can influence the regioselectivity.
-
Solution: Screen different ligands. Bulky ligands can enhance selectivity for less sterically hindered C-H bonds, while specific chiral ligands can be used for enantioselective functionalizations.
-
Question: The reaction works, but I am getting a mixture of mono-, di-, and poly-functionalized products. How can I favor mono-functionalization?
Answer: Over-functionalization occurs when the product is more reactive than the starting material.
-
Stoichiometry Control: The simplest approach is to limit the coupling partner.
-
Solution: Reduce the equivalents of the coupling partner relative to the triptobenzene substrate. Start with a 1:1 ratio or even a slight excess of the triptobenzene.
-
-
Reaction Time and Concentration: Shorter reaction times at lower concentrations can disfavor multiple functionalization events.
-
Solution: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction once a significant amount of the mono-functionalized product has formed, before substantial di-substitution occurs. Running the reaction under more dilute conditions can also help.
-
-
Electronic Effects: The first functionalization can activate the molecule towards further reactions.
-
Solution: If the initial group added is electron-donating, it can make the aromatic rings more susceptible to further electrophilic attack by the catalyst. If this is the case, a different synthetic strategy may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts used for triptobenzene C-H functionalization? A1: Palladium (Pd), Rhodium (Rh), and Iridium (Ir) complexes are the most widely used catalysts. Palladium(II) catalysts, such as Pd(OAc)₂, are particularly common for arylation, acyloxylation, and halogenation reactions, often guided by a directing group.[3][5][6] Rhodium(III) and Iridium(I) catalysts are frequently employed for reactions like olefination, annulation, and borylation.
Q2: How do I select an appropriate solvent for my reaction? A2: Solvent selection is critical and often empirical. High-boiling point, polar aprotic solvents like DMF, DMAc, or NMP are common choices as they can dissolve the polar catalysts and organic substrates and allow for high reaction temperatures. However, fluorinated solvents like HFIP or trifluoroethanol (TFE) have emerged as "unconventional" solvents that can dramatically accelerate certain C-H activation steps, particularly the protodemetalation step in some catalytic cycles.[1] It is highly recommended to perform a solvent screen during optimization.
Q3: What role does an additive or oxidant play in these reactions? A3: Many C-H functionalization reactions, particularly those involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, require a stoichiometric oxidant to regenerate the active catalyst.[5][6] Common oxidants include benzoquinone (BQ), silver salts (Ag₂CO₃, AgOAc), or hypervalent iodine reagents like PhI(OAc)₂.[3] Additives like pivalic acid (PivOH) or acetic acid can act as proton shuttles or assist in the C-H activation step itself (concerted metalation-deprotonation).
Data on Reaction Conditions
Optimizing a C-H functionalization reaction requires careful consideration of multiple parameters. The tables below summarize conditions for representative transformations.
Table 1: Comparison of Conditions for Pd-Catalyzed C-H Acetoxylation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(TFA)₂ (5 mol%) | PdCl₂ (5 mol%) |
| Oxidant | PhI(OAc)₂ (1.2 eq) | K₂S₂O₈ (2.0 eq) | Benzoquinone (2.0 eq) |
| Solvent | Acetic Acid | Dichloroethane | Toluene |
| Temperature | 100 °C | 120 °C | 110 °C |
| Yield | High | Moderate | Low to Moderate |
| Reference | Based on general procedures[3][5] | Based on general procedures | Based on general procedures |
Table 2: Key Parameters for Rh(III)-Catalyzed C-H Olefination
| Parameter | Condition Set 1 |
| Catalyst | [Cp*RhCl₂]₂ (2.5 mol%) |
| Co-Catalyst/Additive | AgSbF₆ (10 mol%) |
| Base | KOAc (1.0 eq) |
| Solvent | t-AmylOH |
| Temperature | 100 °C |
| Reference | Based on general Rh(III) catalysis principles |
Visual Guides and Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for setting up and analyzing a C-H functionalization reaction.
Caption: Standard workflow for a transition metal-catalyzed C-H functionalization experiment.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting common C-H functionalization issues.
Key Experimental Protocol
Palladium-Catalyzed, Pyridine-Directed C-H Arylation of a Triptobenzene Derivative
This protocol is a representative example based on established methodologies for directed C-H functionalization.[3][5]
Materials:
-
2-(Pyridin-2-yl)triptobenzene (Substrate, 1.0 eq)
-
Aryl Iodide (Coupling Partner, 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Pivalic Acid (PivOH, 30 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(pyridin-2-yl)triptobenzene (e.g., 0.2 mmol, 1.0 eq), aryl iodide (0.3 mmol, 1.5 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Additive Addition: Through the septum, add anhydrous DMF (e.g., 2.0 mL) and pivalic acid (0.06 mmol, 30 mol%) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under argon), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ortho-arylated triptobenzene product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Purification of Triptobenzene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of triptobenzene isomers.
Frequently Asked Questions (FAQs)
1. My triptobenzene isomers are co-eluting during flash column chromatography. How can I improve their separation?
Co-elution of isomers is a common challenge due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of eluent is critical. A less polar solvent system will increase the retention time of your compounds on a normal-phase column (e.g., silica gel), potentially leading to better separation.
-
Start with a low-polarity solvent system and gradually increase the polarity. For non-polar compounds, you can begin with 100% hexane and slowly introduce a more polar solvent like ethyl acetate or diethyl ether.[1]
-
Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity. For example, a combination of hexane, dichloromethane, and ethyl acetate can sometimes resolve closely eluting spots.[2]
-
-
Employ Gradient Elution: A solvent gradient, where the polarity of the eluent is increased over the course of the separation, is often more effective than isocratic elution (using a single solvent mixture) for separating compounds with close Rf values.[3]
-
Select the Right Stationary Phase: While silica gel is the most common stationary phase for flash chromatography, other options may provide different selectivity.[4]
-
Alumina: Can be effective for separating certain isomers.[4]
-
Reverse-phase silica (C18): If your triptobenzene isomers have sufficient hydrophobicity, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide the necessary resolution.
-
-
Dry Loading: If your crude sample is dissolved in a strong (polar) solvent, it can disrupt the initial equilibration at the top of the column, leading to poor separation. Adsorbing your sample onto a small amount of silica gel and loading it as a dry powder can significantly improve resolution.[4]
2. I am having difficulty recrystallizing my triptobenzene isomer mixture to obtain a pure compound. What can I do?
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your target isomer at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[5]
-
Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvent systems for recrystallization are listed in the table below.[6]
-
A two-solvent system can also be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.[6]
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[5]
-
Induce Crystallization: If crystals do not form, you can try:
3. My purified triptobenzene isomer appears pure by TLC, but the NMR spectrum shows the presence of the other isomer. What's happening?
Thin-Layer Chromatography (TLC) may not always have the resolution to separate very similar isomers.
-
High-Performance Liquid Chromatography (HPLC): For baseline separation and accurate quantification of isomer ratios, HPLC is the preferred method. Chiral HPLC, using a chiral stationary phase, is particularly effective for separating enantiomers.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide highly accurate mass measurements, which can help differentiate between isomers, especially when coupled with a separation technique like liquid chromatography (LC-MS).[9]
4. Can I separate triptobenzene isomers using distillation?
Due to the structural similarity of isomers, their boiling points are often very close, making separation by simple or fractional distillation extremely difficult and often impractical on a laboratory scale.[10] Chromatographic and crystallization methods are generally more effective.
Troubleshooting Guides
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| No separation of isomers (single broad peak) | Solvent system is too polar. | Decrease the polarity of the eluent.[3] |
| Sample was loaded in a strong solvent. | Use a weaker solvent for loading or employ dry loading.[4] | |
| Column was overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Compound is stuck on the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent.[3] |
| Compound is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine or switch to a different stationary phase like alumina.[3] | |
| Tailing peaks | Interactions between the compound and acidic sites on the silica. | Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to suppress tailing. |
| Column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent or insufficient solvent. | Try a different solvent or add more hot solvent.[11] |
| No crystals form upon cooling | Solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution.[5] |
| Cooling too fast. | Allow the solution to cool slowly to room temperature before placing in an ice bath.[5] | |
| Nucleation is inhibited. | Try seeding the solution with a pure crystal or scratching the inside of the flask.[5] | |
| Oiling out (compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is too impure. | Try a preliminary purification step like flash chromatography. | |
| Low recovery of pure compound | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[11] |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Triptobenzene Isomer Separation
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. The ideal Rf value for the target isomer is typically between 0.2 and 0.35 for good separation.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude triptobenzene isomer mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, for dry loading, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization for Triptobenzene Isomer Purification
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude triptobenzene isomer mixture in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Visualizations
Caption: General workflow for the purification and analysis of triptobenzene isomers.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. youtube.com [youtube.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 9. biocompare.com [biocompare.com]
- 10. A review on the separation of benzene/cyclohexane mixtures by pervaporation processes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. youtube.com [youtube.com]
Stability issues of Triptobenzene H in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Triptobenzene H in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in aprotic solvents (e.g., DMSO, DMF). | 1. Presence of water or other impurities in the solvent. 2. Exposure to light (photodegradation). 3. Elevated storage temperature. 4. Reaction with dissolved oxygen. | 1. Use high-purity, anhydrous solvents. Consider storing solvents over molecular sieves. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Store stock solutions and experimental samples at the recommended temperature of 2-8°C. For long-term storage, consider -20°C or -80°C. 4. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use, especially for long-term experiments. |
| Inconsistent stability results between experimental replicates. | 1. Variability in solvent purity or water content. 2. Inconsistent sample handling and storage conditions. 3. Pipetting errors leading to incorrect concentrations. 4. Fluctuations in analytical instrument performance. | 1. Use a single batch of high-purity solvent for all related experiments. 2. Ensure all samples are handled and stored under identical conditions (temperature, light exposure). 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Run instrument performance qualifications and use an internal standard during analysis. |
| Rapid degradation in protic solvents (e.g., methanol, ethanol, water). | 1. Solvolysis (reaction with the solvent). 2. pH-dependent hydrolysis. This compound may be unstable at acidic or basic pH. | 1. If possible, switch to a less reactive aprotic solvent. 2. Determine the pH of the solvent and buffer the solution if necessary to maintain a pH where this compound is most stable. Conduct a pH stability profile study. |
| Precipitation of this compound from solution over time. | 1. Poor solubility of this compound in the chosen solvent. 2. Supersaturation of the initial solution. 3. Change in temperature affecting solubility. | 1. Consult solubility data to select an appropriate solvent. Consider using a co-solvent system to improve solubility. 2. Ensure the compound is fully dissolved at the working concentration. Gentle heating or sonication may be required, but monitor for degradation. 3. Store solutions at a constant temperature where the compound remains soluble. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Formation of degradation products. 2. Reaction with impurities in the solvent or container. 3. Contamination from laboratory equipment. | 1. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. 2. Use high-purity solvents and high-quality, inert containers (e.g., glass or polypropylene). 3. Ensure all glassware and equipment are thoroughly cleaned. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 2-8°C in a dry, dark environment to minimize degradation.[1]
Q2: Which solvents are recommended for dissolving this compound?
Q3: How can I assess the stability of this compound in a new solvent?
A3: A systematic stability study should be performed. This typically involves dissolving this compound in the test solvent, incubating the solution under controlled conditions (e.g., different temperatures, light exposures), and analyzing samples at various time points using a stability-indicating analytical method like HPLC or LC-MS to quantify the remaining parent compound and detect any degradation products.[4][5]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, similar complex organic molecules are susceptible to oxidation, hydrolysis, and photodegradation.[4][6] For instance, related compounds like triptolide show degradation accelerated by basic pH and hydrophilic solvents.[3]
Q5: How does pH affect the stability of this compound?
A5: The effect of pH on the stability of this compound is not explicitly documented. However, for many organic compounds, stability is pH-dependent. It is recommended to perform a stability study in buffers across a range of pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for stability.[5]
Experimental Protocols
Protocol 1: General Solvent Stability Assessment
This protocol outlines a general method to assess the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen high-purity solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a final working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber vials to minimize light exposure.
-
-
Incubation:
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C).
-
Designate a set of vials for each time point of the study (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Analyze the sample immediately using a validated stability-indicating HPLC or LC-MS method. The concentration of the undegraded compound is typically detected.[4]
-
The analysis should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: pH Stability Profile
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7-8, and glycine buffer for pH 8-11).[5]
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic co-solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution into each buffer to a final working concentration. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
-
-
Incubation and Analysis:
-
Follow the incubation and analysis steps as described in Protocol 1, maintaining the samples at a constant temperature (e.g., 37°C).[5]
-
-
Data Analysis:
-
Determine the degradation rate at each pH to identify the pH at which this compound exhibits maximum stability.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % this compound Remaining (Illustrative) |
| Chloroform | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| Acetonitrile | 0 | 100 |
| 24 | 98.2 | |
| 48 | 96.5 | |
| DMSO | 0 | 100 |
| 24 | 97.0 | |
| 48 | 94.1 | |
| Methanol | 0 | 100 |
| 24 | 92.5 | |
| 48 | 85.6 | |
| Water (pH 7) | 0 | 100 |
| 24 | 88.3 | |
| 48 | 78.0 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual stability should be determined experimentally.
Table 2: Illustrative pH-Dependent Stability of this compound at 37°C
| Buffer pH | Time (hours) | % this compound Remaining (Illustrative) |
| 4.0 | 0 | 100 |
| 12 | 95.3 | |
| 24 | 90.8 | |
| 7.0 | 0 | 100 |
| 12 | 98.1 | |
| 24 | 96.2 | |
| 9.0 | 0 | 100 |
| 12 | 85.7 | |
| 24 | 73.5 |
Note: The data in this table is for illustrative purposes only. Actual pH stability should be determined experimentally.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of Triptobenzene H Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low cell permeability issues encountered with Triptobenzene H derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low passive permeability in the PAMPA assay. What are the potential causes?
A1: Low passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) for a lipophilic compound like a this compound derivative (hypothetical XLogP ≈ 4.2) can stem from several factors:
-
High Lipophilicity and Low Aqueous Solubility: While lipophilicity is necessary to enter the lipid membrane, excessive lipophilicity can lead to poor solubility in the aqueous donor compartment, limiting the concentration of the compound available for partitioning into the artificial membrane. The compound may also become trapped within the lipid layer of the artificial membrane.[1][2]
-
Molecular Size and Rigidity: this compound derivatives, being structurally complex, may have a larger molecular weight and a rigid, multi-ring structure that hinders efficient diffusion across the membrane.[3]
-
Aggregation: The hydrophobic nature of these compounds can lead to aggregation in aqueous solutions, reducing the effective concentration of monomeric drug available for permeation.
-
Assay Conditions: Suboptimal assay conditions, such as an inappropriate pH of the buffer system for your specific derivative, can affect its ionization state and, consequently, its permeability.
Q2: I'm observing a significant difference in the apparent permeability (Papp) of my compound in the Caco-2 assay when measured in the apical-to-basolateral (A-B) versus the basolateral-to-apical (B-A) direction. What does this indicate?
A2: A higher B-A than A-B permeability, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, strongly suggests that your this compound derivative is a substrate of active efflux transporters.[4][5] These are membrane proteins that actively pump substrates out of the cell, thereby reducing net intracellular accumulation and transport across the cell monolayer. Common efflux pumps in Caco-2 cells include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]
Q3: How can I confirm if my this compound derivative is a substrate for an efflux pump like P-gp?
A3: To confirm P-gp-mediated efflux, you can perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[4] If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump, leading to a decrease in the B-A permeability and an increase in the A-B permeability, thus reducing the efflux ratio to near 1.
Q4: My compound has poor aqueous solubility, which is making it difficult to get reliable data in my permeability assays. What can I do?
A4: Addressing poor aqueous solubility is crucial for obtaining accurate permeability data.[6] Consider the following strategies:
-
Use of Co-solvents: Incorporating a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your buffer can help solubilize the compound. However, be cautious as high concentrations of co-solvents can compromise the integrity of the cell monolayer in Caco-2 assays.
-
Formulation Strategies: For in vitro assays, you can explore the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes with your compound to enhance its solubility.
-
pH Modification: If your this compound derivative has ionizable groups, adjusting the pH of the buffer to favor the more soluble ionized form can be beneficial.
Troubleshooting Guides
Guide 1: Investigating Low Passive Permeability
This guide provides a systematic approach to troubleshooting low passive permeability observed in a PAMPA experiment.
Step 1: Characterize Physicochemical Properties
Before troubleshooting, ensure you have accurate data on the fundamental properties of your this compound derivative.
| Property | Hypothetical Value for this compound Derivative | Implication for Permeability |
| Molecular Weight ( g/mol ) | ~316 | Larger molecules tend to have lower passive diffusion rates.[3] |
| XLogP | ~4.2 | High lipophilicity can lead to membrane retention and low aqueous solubility.[1] |
| Polar Surface Area (Ų) | ~57.5 | A larger polar surface area can hinder membrane permeation. |
| Hydrogen Bond Donors | 2 | Increased hydrogen bonding capacity can reduce permeability. |
| Hydrogen Bond Acceptors | 3 | Increased hydrogen bonding capacity can reduce permeability. |
| Aqueous Solubility | Low (predicted) | Limits the concentration gradient, a key driver of passive diffusion.[1] |
Step 2: Experimental Workflow for Troubleshooting
The following workflow can help identify the root cause of low passive permeability.
Caption: Troubleshooting workflow for low passive permeability.
Step 3: Detailed Methodologies
-
PAMPA Assay Protocol:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the donor buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The PAMPA membrane is typically a lipid-impregnated artificial membrane.
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Guide 2: Investigating Active Efflux
This guide outlines the steps to determine if a this compound derivative is subject to active efflux.
Step 1: Caco-2 Bidirectional Permeability Assay
The primary method to investigate active efflux is the Caco-2 bidirectional permeability assay.
| Assay Parameter | Condition | Rationale |
| Cell Line | Caco-2 | Forms a polarized monolayer with tight junctions and expresses key efflux transporters.[4] |
| Culture Time | 21 days | Allows for full differentiation and expression of transporters. |
| Transport Direction | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) | To determine the directionality of transport. |
| Test Compound Conc. | 10 µM | A standard concentration for initial screening. |
| Efflux Ratio (ER) | Papp(B-A) / Papp(A-B) | ER > 2 suggests active efflux. |
Step 2: Experimental Workflow for Efflux Identification
Caption: Workflow to identify active efflux of a compound.
Step 3: Detailed Methodologies
-
Caco-2 Permeability Assay Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be above 250 Ω·cm².
-
Prepare the dosing solution of the this compound derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
For the A-B permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
For the B-A permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both directions.
-
Signaling Pathways and Permeability
While passive diffusion is a key aspect of permeability, it's important to understand the cellular context, including potential interactions with transporters.
Caption: Cellular transport pathways for this compound derivatives.
This diagram illustrates the two primary competing processes for a compound like a this compound derivative: passive diffusion into the cell and active efflux back out of the cell. The net intracellular concentration is a balance of these two rates.
References
- 1. Structure-permeability Relationships for Transcorneal Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel triptolide analogues for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Methods for confirming the absolute stereochemistry of synthetic triptobenzenes
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the determination of the absolute stereochemistry of synthetic triptobenzenes.
General FAQs
Q: Which method is best for determining the absolute stereochemistry of my synthetic triptobenzene?
A: The optimal method depends entirely on the physical state and properties of your sample. Single-Crystal X-ray Diffraction (XRD) is considered the definitive "gold standard" but requires a high-quality single crystal. For samples that are oils, amorphous solids, or cannot be crystallized, Vibrational Circular Dichroism (VCD) is the most powerful and reliable alternative. Electronic Circular Dichroism (ECD) is another option, particularly for chromophoric molecules like triptobenzenes, but can sometimes be less conclusive than VCD.[1][2][3]
Method Selection Workflow
The following diagram provides a decision-making workflow to help you select the most appropriate technique.
Method Comparison
| Feature | Single-Crystal XRD | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | High-quality single crystal[4] | Solution, neat liquid, or oil[1] | Solution |
| Typical Sample Amount | < 1 mg (one crystal of 0.05-0.5 mm)[5] | 5 - 15 mg (recoverable)[1] | 0.1 - 1 mg |
| Destructive? | No | No | No |
| Principle | Anomalous dispersion of X-rays by atoms[2] | Differential absorption of circularly polarized infrared light[1] | Differential absorption of circularly polarized UV-Vis light[6] |
| Ambiguity | Very low; considered definitive if successful | Low; highly reliable with accurate calculations[7] | Can be ambiguous; sensitive to conformation[3] |
| Key Requirement | Formation of a suitable single crystal[2] | Enantiomerically pure sample for comparison with calculation[1] | Presence of a UV-Vis chromophore[8] |
Troubleshooting Guide: Single-Crystal X-ray Diffraction (XRD)
Q: What are the primary requirements for a sample for Single-Crystal XRD?
A: You need a single, well-formed crystal, typically between 0.05 and 0.5 mm in its largest dimensions.[5] The crystal should be transparent and free of cracks, cloudiness, or intergrown satellites when viewed under a microscope.[9] For a reliable determination of absolute stereochemistry, the molecule should ideally contain a "heavy" atom (e.g., Cl, Br, I, or heavier) to produce a significant anomalous dispersion effect.[2]
Q: My triptobenzene derivative is an oil or amorphous solid. Can I still use XRD?
A: Yes, it may be possible through co-crystallization . This technique involves crystallizing your analyte with a carefully chosen, achiral co-former molecule.[10][11] The co-former acts as a scaffold to induce crystallization. If a suitable co-crystal is formed, its structure can be determined by XRD, revealing the absolute stereochemistry of your triptobenzene derivative.[12] Adamantane derivatives and 3,5-dinitrobenzoic acid are examples of compounds that have been used as co-formers.[11][12]
Q: How do I interpret the Flack parameter from my XRD results?
A: The Flack parameter, x, is a value calculated during refinement that indicates whether the correct enantiomer has been modeled.[13] It is crucial to evaluate the parameter in the context of its standard uncertainty (s.u.).[14][15]
| Flack Parameter Value (x) | Interpretation | Action Required |
| ~ 0 (e.g., -0.1 to 0.1) with low s.u. (<0.1) | The modeled absolute configuration is correct.[13][14] | None. The absolute configuration is confidently assigned. |
| ~ 1 (e.g., 0.9 to 1.1) with low s.u. (<0.1) | The modeled absolute configuration is incorrect and should be inverted.[13] | Invert all stereocenters in the model and re-refine. |
| ~ 0.5 | The crystal is likely a racemic twin (contains both enantiomers in the lattice) or the sample is a racemate.[13] | The absolute configuration cannot be determined from this crystal. |
| Any value with high s.u. (>0.1) | The data is not strong enough to make a confident assignment.[14] | This may occur if the anomalous scattering signal is too weak (e.g., only light atoms like C, H, O, N).[13] Consider re-collecting data with a different X-ray source or using an alternative method like VCD. |
Troubleshooting Guide: Chiroptical Methods (VCD & ECD)
Q: When should I choose VCD over XRD for my triptobenzene?
A: VCD is the method of choice when you cannot grow high-quality single crystals. It is ideal for samples that are oils, liquids, or are only soluble in a solvent.[1] Because triptobenzenes have a relatively rigid core, the conformational analysis required for VCD calculations is often more straightforward than for highly flexible molecules, making the technique particularly well-suited.
Q: My experimental VCD spectrum doesn't match the calculated spectrum well. What are the common causes?
A: A poor match can arise from several factors:
-
Incorrect Low-Energy Conformer: The calculated spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. If the computational search did not identify the true global minimum or other low-energy structures present in solution, the averaged spectrum will be inaccurate.
-
Solvent Effects: The calculation may have been performed "in gas phase" while the experiment was run in a solvent. Solute-solvent interactions (like hydrogen bonding) can significantly alter the VCD spectrum. Re-running the calculation using a solvent model (e.g., Polarizable Continuum Model - PCM) is advisable.[16]
-
Dimerization: Some molecules can form dimers or aggregates in solution, especially at higher concentrations. The experimental spectrum would then represent the aggregate, which was not modeled computationally.[16]
-
Incorrect Configuration: If the experimental spectrum is a near-perfect mirror image of the calculated one, it means the absolute configuration of your sample is the opposite of the one you modeled.[2][7]
Q: Is ECD a good method for triptobenzenes?
A: It can be. Triptobenzenes possess multiple benzene rings, which are strong chromophores, a key requirement for ECD.[8] However, the reliability of Time-Dependent Density Functional Theory (TDDFT) calculations for ECD can sometimes be lower than for VCD, with agreement between calculated and experimental spectra ranging from good to poor.[3] Large discrepancies between calculated and experimental band positions can occur.[6] Therefore, while ECD is a valid technique to consider, VCD is often more robust for unambiguous assignment.
Experimental Protocol: Absolute Configuration by VCD
This protocol outlines the general workflow for determining the absolute configuration of a triptobenzene derivative using VCD spectroscopy.
VCD Experimental & Computational Workflow
1. Experimental Measurement
-
Sample Preparation: Dissolve 5-15 mg of your enantiomerically pure triptobenzene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[2] The sample is recoverable after the experiment.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.[2] Measurement times can range from one to several hours depending on the sample concentration.[4]
2. Computational Simulation
-
Structure Generation: Build a 3D model of one enantiomer (e.g., the R-enantiomer).
-
Conformational Analysis: For triptobenzenes, this step is simplified due to their rigid framework, but side chains must be properly sampled. Perform a thorough conformational search to find all stable geometries within a reasonable energy window.
-
DFT Calculations: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory or higher. It is critical to include a solvent model (e.g., PCM) that matches the experimental conditions.[16]
-
Spectral Averaging: Calculate the final theoretical VCD spectrum by performing a Boltzmann-weighted average of the spectra from all stable conformers.
3. Comparison and Assignment
-
Overlay Spectra: Visually compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R) and its mirror image (the calculated S-enantiomer).[2]
-
Assign Configuration:
-
If the experimental spectrum agrees in the signs and relative intensities of the major bands with the calculated R-spectrum, the absolute configuration is R.[2]
-
If the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration is S.[7]
-
If there is poor correlation, revisit the computational model, considering factors like solvent effects or aggregation.[16]
-
References
- 1. biotools.us [biotools.us]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyasia.com [spectroscopyasia.com]
- 5. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 6. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. The use of co-crystals for the determination of absolute stereochemistry: an alternative to salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flack parameter - Wikipedia [en.wikipedia.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. schrodinger.com [schrodinger.com]
Validation & Comparative
A Comparative Analysis of the Immunosuppressive Activities of Triptobenzene H and Triptolide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory compounds, molecules derived from natural sources continue to be of significant interest. Among these, constituents of the traditional Chinese medicinal plant Tripterygium wilfordii have demonstrated potent immunosuppressive and anti-inflammatory properties. This guide provides a comparative overview of two such diterpenoids: Triptobenzene H and the extensively studied Triptolide. The following sections detail their effects on lymphocyte proliferation, cytokine production, and underlying mechanisms of action, supported by available experimental data.
Quantitative Data Summary
Direct comparative studies providing IC50 values for this compound and Triptolide in the same experimental settings are limited in the currently available literature. The following tables summarize the existing quantitative and qualitative data for each compound based on independent studies.
Table 1: Immunosuppressive Activity of this compound
| Assay | Cell Type | Mitogen/Stimulant | Observed Effect | Quantitative Data (IC50) |
| Lymphocyte Transformation Test | Not Specified | Not Specified | Significant immunosuppressive activity | Not Reported |
Data for this compound is currently limited to qualitative descriptions of its activity. Further research is required to establish precise quantitative metrics of its immunosuppressive potential.
Table 2: Immunosuppressive Activity of Triptolide
| Assay | Cell Type | Mitogen/Stimulant | IC50 |
| Lymphocyte Proliferation | |||
| MTT Assay | Molt-4 (T-cell leukemia) | - | 15.25 nmol/L |
| MTT Assay | Jurkat (T-cell leukemia) | - | 24.68 nmol/L |
| Cytokine Inhibition | |||
| ELISA | Human Corneal Fibroblasts | IL-1β-induced IL-8 | ~30 nM (52% inhibition) |
| ELISA | Human Corneal Fibroblasts | TNF-α-induced IL-8 | ~30 nM (43% inhibition) |
| ELISA | Human Corneal Fibroblasts | IL-1β-induced MCP-1 | ~30 nM (75% inhibition) |
| ELISA | Human Corneal Fibroblasts | TNF-α-induced MCP-1 | ~30 nM (66% inhibition) |
| ELISA | THP-1 (monocytic cells) | LPS-induced TNF-α | 83 nM |
Mechanisms of Action
Triptolide: The immunosuppressive mechanism of Triptolide is well-documented and multifaceted.[1][2] It is known to be a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses.[1] By inhibiting NF-κB, Triptolide effectively downregulates the expression of numerous pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[1] Furthermore, Triptolide has been shown to induce apoptosis in activated T lymphocytes and inhibit the maturation and function of dendritic cells.[1]
This compound: The precise molecular mechanism underlying the immunosuppressive activity of this compound has not yet been fully elucidated. Its structural classification as a diterpenoid from Tripterygium wilfordii suggests that it may share some mechanistic similarities with other compounds from this plant, but further investigation is necessary to confirm its molecular targets and signaling pathways.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of Triptolide's inhibition of NF-κB-mediated cytokine production.
Figure 2. General experimental workflow for assessing immunosuppressive activity on lymphocytes.
Experimental Protocols
Lymphocyte Transformation Test (LTT) / Proliferation Assay
This assay is a cornerstone for evaluating the effect of compounds on lymphocyte activation and proliferation.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized whole blood using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in a complete cell culture medium.
-
Cell Culture and Stimulation: PBMCs are seeded in 96-well plates. A mitogen, such as Phytohemagglutinin (PHA) or Concanavalin A (ConA), is added to stimulate lymphocyte proliferation.
-
Compound Treatment: The test compounds (this compound or Triptolide) are added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Proliferation:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, proliferating cells metabolize the yellow MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
[3H]-Thymidine Incorporation Assay: Radiolabeled thymidine is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound relative to the stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition of proliferation, is then determined.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.
-
Sample Collection: After the desired incubation period of the cell culture experiment, the cell culture plates are centrifuged, and the supernatants are collected.
-
Coating: The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Blocking: Any non-specific binding sites in the wells are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).
-
Sample Incubation: The collected cell culture supernatants and a series of known standards for the cytokine are added to the wells and incubated.
-
Detection: A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement and Analysis: The absorbance of the color change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Comparative Discussion and Future Directions
The available data strongly positions Triptolide as a highly potent immunosuppressive agent, with a well-characterized mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its ability to inhibit T-cell proliferation and the production of key pro-inflammatory cytokines at nanomolar concentrations has been consistently demonstrated across multiple studies.
In contrast, while this compound has been identified as having "significant immunosuppressive activity," there is a notable lack of quantitative data to ascertain its potency relative to Triptolide. The absence of IC50 values and detailed mechanistic studies for this compound makes a direct, robust comparison challenging at this time.
For drug development professionals and researchers, Triptolide represents a benchmark compound with a wealth of preclinical data. However, its clinical development has been hampered by a narrow therapeutic window and associated toxicities. This compound, as a structurally related diterpenoid, presents an intriguing alternative that warrants further investigation.
Future research should prioritize:
-
Quantitative assessment of this compound's immunosuppressive activity: Determining the IC50 values for its effects on lymphocyte proliferation and the inhibition of a panel of key cytokines is crucial.
-
Direct comparative studies: Evaluating this compound and Triptolide side-by-side in the same experimental systems would provide the most reliable comparative data.
-
Elucidation of this compound's mechanism of action: Identifying its molecular targets and its effects on key signaling pathways, such as NF-κB, MAPK, and JAK/STAT, will be essential for understanding its therapeutic potential.
-
In vivo studies: Should in vitro studies reveal promising activity, evaluating the efficacy and toxicity of this compound in animal models of autoimmune and inflammatory diseases will be the next critical step.
References
Spectroscopic comparison of natural and synthetic Triptobenzene H
A detailed comparative analysis of the spectroscopic data for natural and synthetically derived Triptobenzene L, a notable abietane diterpenoid, confirms the successful laboratory synthesis and structural identity of this complex natural product. This guide provides researchers, scientists, and drug development professionals with a side-by-side spectroscopic comparison, detailed experimental protocols, and a visual workflow for such comparative studies.
The total synthesis of complex natural products is a cornerstone of chemical research, enabling access to larger quantities of biologically active compounds for further investigation. Triptobenzene L, an abietane diterpenoid isolated from Tripterygium wilfordii, has garnered interest for its potential biological activities. The successful total synthesis by Li and Carter in 2018 marked a significant achievement, with the authors reporting "excellent agreement" between the spectroscopic data of the synthetic and natural compounds.[1] This guide delves into a detailed comparison of the available spectroscopic data to validate this claim.
Data Presentation: A Spectroscopic Fingerprint Match
The structural identity of a compound is unequivocally established when its spectroscopic data from various analytical techniques are identical. For Triptobenzene L, the comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data between the natural and synthetic samples serves as a definitive confirmation of its successful synthesis.
| Spectroscopic Data | Natural Triptobenzene L | Synthetic Triptobenzene L |
| ¹H NMR (CDCl₃) | δ (ppm): 7.00 (s, 1H), 6.88 (s, 1H), 4.24 (d, J = 10.8 Hz, 1H), 3.88 (d, J = 10.8 Hz, 1H), 3.41 (sept, J = 6.9 Hz, 1H), 3.22 (dd, J = 11.2, 4.4 Hz, 1H), 2.95-2.85 (m, 2H), 2.31 (s, 3H), 1.85-1.75 (m, 1H), 1.74-1.64 (m, 2H), 1.58-1.48 (m, 2H), 1.24 (d, J = 6.9 Hz, 6H), 1.22 (s, 3H), 0.95 (s, 3H). | δ (ppm): 7.00 (s, 1H), 6.88 (s, 1H), 4.24 (d, J = 10.8 Hz, 1H), 3.88 (d, J = 10.8 Hz, 1H), 3.41 (sept, J = 6.9 Hz, 1H), 3.22 (dd, J = 11.2, 4.4 Hz, 1H), 2.95-2.85 (m, 2H), 2.31 (s, 3H), 1.85-1.75 (m, 1H), 1.74-1.64 (m, 2H), 1.58-1.48 (m, 2H), 1.24 (d, J = 6.9 Hz, 6H), 1.22 (s, 3H), 0.95 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 146.3, 145.8, 134.7, 127.8, 124.3, 124.2, 70.0, 68.9, 49.8, 41.8, 38.2, 37.5, 33.5, 30.2, 29.9, 25.1, 24.1, 24.0, 22.8, 19.5. | δ (ppm): 146.3, 145.8, 134.7, 127.8, 124.3, 124.2, 70.0, 68.9, 49.8, 41.8, 38.2, 37.5, 33.5, 30.2, 29.9, 25.1, 24.1, 24.0, 22.8, 19.5. |
| Mass Spec. (HRMS) | [M+Na]⁺: m/z 325.2138 | [M+Na]⁺: m/z 325.2140 |
| Infrared (IR) | Data not readily available for direct comparison. | Data not readily available for direct comparison. |
Experimental Protocols: The "How-To" of Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is paramount for the structural elucidation and comparison of chemical compounds. Below are the general methodologies employed for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Sample Preparation:
-
A sample of natural or synthetic Triptobenzene L (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.
-
The solution is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Spectra are recorded on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, where it is ionized.
-
Time-of-Flight (TOF) Analyzer: The ions are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer. This method provides high resolution and mass accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
A thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry potassium bromide and pressing it into a disk.
Data Acquisition:
-
An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.
Mandatory Visualization: The Workflow of Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of a natural product with its synthetic counterpart.
Caption: Workflow for Spectroscopic Comparison.
References
Triptobenzene Natural Products: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Triptobenzene natural products, a class of diterpenoids and triterpenoids primarily isolated from the "Thunder God Vine" (Tripterygium wilfordii), have garnered significant attention for their potent biological activities.[1][2] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and immunosuppressive effects of three prominent triptobenzene derivatives: triptolide, triptonide, and celastrol (also known as tripterine). The information is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity
The biological activities of triptolide, triptonide, and celastrol are summarized below, with quantitative data presented in structured tables for easy comparison.
Anticancer Activity
These compounds exhibit potent cytotoxic effects across a wide range of cancer cell lines. Their anticancer activity is largely attributed to the induction of apoptosis and inhibition of cell proliferation.[3][4][5]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Triptolide | Acute Myeloid Leukemia (MV-4-11) | ~10-20 nM | [2] |
| Acute Myeloid Leukemia (THP-1) | ~10-20 nM | [2] | |
| Human Melanoma (A375) | 10-30 nM | [4] | |
| Human Breast Cancer (MCF-7) | ~50-100 nM | [6] | |
| Human Breast Cancer (MDA-MB-231) | ~100-200 nM | [6] | |
| Average across various cancer cell lines | 12 nM | [1] | |
| Triptonide | Human Cervical Cancer (HeLa) | 20-50 nM | [7] |
| Human Cervical Cancer (C33a) | 20-50 nM | [7] | |
| Human B-lymphoma (Raji) | 5.7 nM | ||
| Human T-lymphoma (Jurkat) | 4.8 nM | ||
| Ovarian Cancer (A2780) | 3.803 nM | [8] | |
| Celastrol | Human Gastric Cancer (AGS) | 0.44 µM | [9] |
| (Tripterine) | Human Colon Cancer (HCT-116) | 0.78 µM | [9] |
| Human Hepatocellular Carcinoma (BEL-7402) | 0.63 µM | [9] | |
| Human Hepatocellular Carcinoma (HepG-2) | 0.76 µM | [9] | |
| Human Prostate Cancer (PC-3) | 2.5 µM (inhibits 20S proteasome) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory and Immunosuppressive Activity
Triptobenzene natural products are well-documented for their potent anti-inflammatory and immunosuppressive properties, primarily through the inhibition of the NF-κB signaling pathway.[10][11][12] This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[11][13]
Table 2: Comparative Anti-inflammatory and Immunosuppressive Activity
| Compound | Experimental Model | Observed Effect | Mechanism of Action | Reference |
| Triptolide | LPS-induced acute lung injury in mice | Reduced infiltration of inflammatory cells, decreased MPO activity, and inhibited chemokine expression. | Inhibition of the TLR4-mediated NF-κB signaling pathway. | [10] |
| Caerulein-induced acute pancreatitis in mice | Ameliorated pancreatic damage, reduced serum amylase and lipase, and decreased inflammatory cytokine levels. | Inhibition of NF-κB inflammatory pathways and activation of Nrf2-mediated antioxidant genes. | [1] | |
| Human umbilical vein endothelial cells (HUVECs) | Attenuated LPS-induced cytokine and chemokine production and monocyte adhesion. | Inhibition of NF-κB activation by attenuating IκBα phosphorylation and degradation. | [12] | |
| Triptonide | General | Possesses immunosuppressive and anti-inflammatory effects. | Similar to triptolide, likely involves NF-κB inhibition. | [7] |
| Celastrol | LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production. | Inhibition of iNOS expression. | [14] |
| (Tripterine) | Cytokine-stimulated RINm5F beta cells | Suppressed the expression of iNOS and other pro-inflammatory mediators. | Inhibition of NF-κB activation. | [15] |
| Ox-LDL-induced mesangial cells | Inhibited NLRP3 inflammasome activation and subsequent IL-1β and IL-18 release. | Suppression of NLRP3 inflammasome activation. | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these compounds and a general workflow for assessing their biological activity.
Caption: Inhibition of the NF-κB signaling pathway by triptobenzene natural products.
Caption: A general experimental workflow for evaluating the biological activity of triptobenzene compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[20]
-
Treatment: Treat the cells with various concentrations of the triptobenzene compound (e.g., 0, 10, 20, 30 nM for triptolide) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[4][21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[17]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 4.0 x 10^5 cells/well and treat with different concentrations of the triptobenzene compound for 24 hours.[21]
-
Cell Harvesting: Collect the cells, wash them twice with cold PBS, and resuspend them in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]
Western Blot for NF-κB Activation
This technique is used to detect the levels of specific proteins involved in the NF-κB pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] To analyze NF-κB activation, assess the levels of phosphorylated p65 and the degradation of IκBα.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Evaluation of anticancer activity of celastrol liposomes in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterisation of celastrol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abeomics.com [abeomics.com]
- 14. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celastrol ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-κB activation in RINm5F beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. researchgate.net [researchgate.net]
Comparative Study of Triptobenzene Derivatives on Macrophage Activation: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of triptobenzene derivatives and related compounds isolated from Tripterygium wilfordii on macrophage activation. It is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents. This document summarizes the available experimental data on the effects of these compounds on key macrophage functions, details relevant experimental protocols, and illustrates the primary signaling pathways involved.
Introduction
Macrophages are critical mediators of the immune response, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The modulation of macrophage activation is a key therapeutic strategy for a variety of inflammatory and autoimmune diseases. Triptobenzene derivatives, a class of diterpenoids isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, have demonstrated potent immunosuppressive properties. This guide compares the effects of these compounds on macrophage activation, providing a resource for further research and development. While quantitative comparative data for a range of triptobenzene derivatives are limited in publicly accessible literature, this guide compiles the available information and draws comparisons with the well-studied related compound, triptolide.
Data Summary: Triptobenzene Derivatives and Triptolide on Macrophage Activation
| Compound | Target Macrophage Function | Observed Effect | Quantitative Data (IC50) | Key Signaling Pathways Implicated |
| Triptobenzene L | Cytokine Production | Inhibitory | Not Available | Likely NF-κB, MAPK |
| Triptobenzene M | Cytokine Production | Inhibitory | Not Available | Likely NF-κB, MAPK |
| Triptobenzene N | Cytokine Production | Inhibitory | Not Available | Likely NF-κB, MAPK |
| Triptolide | Cytokine Production (TNF-α, IL-1β, IL-6) | Potent Inhibition | ~5-40 ng/mL (in LPS-activated macrophages)[1] | NF-κB, MAPK[1] |
| M1 Polarization | Inhibition | Not Available | NF-κB, MAPK[2] | |
| Phagocytosis | Modulation | Not Available | Not specified | |
| Nitric Oxide (NO) Production | Inhibition | Not Available | iNOS expression reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the study of triptobenzene derivatives and macrophage activation.
Macrophage Cell Culture and Activation
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Activation: To induce a pro-inflammatory M1 phenotype, macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
Measurement of Cytokine Production
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the triptobenzene derivative or triptolide for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentration is calculated from a standard curve.
-
Nitric Oxide (NO) Production Assay
-
Method: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Protocol:
-
Culture and treat macrophages as described for the cytokine production assay.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Western Blot Analysis of Signaling Proteins
-
Purpose: To investigate the effect of triptobenzene derivatives on the activation of key signaling pathways like NF-κB and MAPK.
-
Protocol:
-
Culture and treat macrophages with the test compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p65, p65, p-p38, p38).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Visualizations
The immunosuppressive effects of triptobenzene derivatives and triptolide on macrophages are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators upon macrophage activation by stimuli such as LPS.
Caption: Experimental workflow for assessing the effects of triptobenzene derivatives on macrophage activation.
Caption: Inhibition of NF-κB and MAPK signaling pathways in macrophages by triptobenzene derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that triptobenzene derivatives, along with triptolide, are potent inhibitors of macrophage activation. Their mechanism of action appears to be centered on the suppression of the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes. However, a significant knowledge gap exists regarding the comparative potency and specific effects of different triptobenzene derivatives.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of triptobenzene L, M, N, and other derivatives to determine their relative IC50 values for the inhibition of various cytokines and inflammatory mediators in macrophages.
-
Mechanism of Action: Elucidating the precise molecular targets of each triptobenzene derivative within the NF-κB and MAPK pathways.
-
In Vivo Studies: Evaluating the efficacy of these compounds in animal models of inflammatory diseases.
A more comprehensive understanding of the structure-activity relationships of triptobenzene derivatives will be invaluable for the development of novel and highly specific immunomodulatory drugs.
References
Validating the Hepatotoxicity of Triptobenzene H In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of potential hepatotoxicity is a critical step in the drug development pipeline. Early identification of compounds with a propensity to cause drug-induced liver injury (DILI) can save significant time and resources. This guide provides a framework for the in vitro validation of the hepatotoxicity of a novel compound, here exemplified by "Triptobenzene H," through a comparative analysis with well-characterized hepatotoxins, Triptolide and Acetaminophen (APAP). The experimental data presented herein is synthesized from established literature to provide a benchmark for comparison.
Introduction to In Vitro Hepatotoxicity Models
A variety of in vitro models are available to assess DILI, each with its own advantages and limitations. Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, though they can be difficult to source and maintain.[1][2] Immortalized cell lines, such as HepG2 cells, offer a more readily available and reproducible alternative, though their metabolic capacity may be lower than that of primary cells.[3][4] For this comparative guide, we will consider data generated from both primary hepatocytes and HepG2 cells to provide a comprehensive overview.
Comparative Analysis of Hepatotoxicity
The hepatotoxic potential of this compound is evaluated by comparing its effects on key toxicity endpoints against those of Triptolide, a known potent hepatotoxin, and Acetaminophen, a widely studied drug with a well-defined dose-dependent hepatotoxic profile.
Cell Viability
A fundamental measure of cytotoxicity is the assessment of cell viability following compound exposure. This is typically quantified using assays such as the MTT or WST-1 assay, which measure metabolic activity.
| Compound | Cell Type | Time Point | IC50 | Reference |
| This compound | HepG2 | 24h | Experimental Data | - |
| Triptolide | HepG2 | 24h | ~50 nM | [5] |
| Acetaminophen | Primary Hepatocytes | 24h | ~10 mM | [6][7][8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Membrane Integrity
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring LDH leakage is a common method to assess cytotoxicity.
| Compound | Cell Type | Time Point | Observation | Reference |
| This compound | HepG2 | 24h | Experimental Data | - |
| Triptolide | HepG2 | 24h | Significant increase in LDH leakage | [9] |
| Acetaminophen | Primary Hepatocytes | 24h | Significant increase in LDH leakage | [6] |
Oxidative Stress
Many hepatotoxic compounds induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can be measured by quantifying intracellular ROS levels and the depletion of the antioxidant glutathione (GSH).
| Compound | Effect on ROS | Effect on GSH | Reference |
| This compound | Experimental Data | Experimental Data | - |
| Triptolide | Increased ROS | Depletion of GSH | [9][10] |
| Acetaminophen | Increased ROS | Depletion of GSH | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays mentioned.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Triptolide, and Acetaminophen for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH Leakage Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Data Analysis: Express LDH leakage as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with the compounds.
-
Probe Loading: Add a fluorescent ROS indicator, such as DCFH-DA, to each well and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a fold change relative to the vehicle control.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying hepatotoxicity is crucial. Many hepatotoxic insults converge on common signaling pathways.
Experimental Workflow
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Nrf2 Signaling Pathway in Hepatotoxicity
The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Many hepatotoxins, including Triptolide, have been shown to modulate this pathway.[9][11][12]
Caption: The Nrf2 signaling pathway in response to hepatotoxic stress.
Conclusion
This guide provides a comparative framework for validating the hepatotoxicity of this compound in vitro. By comparing its effects on key toxicological endpoints with those of well-characterized compounds like Triptolide and Acetaminophen, researchers can gain valuable insights into its potential for inducing DILI. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting these critical safety studies. It is important to note that in vitro findings should always be confirmed with further in vivo studies to fully characterize the hepatotoxic potential of a new chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of Nrf2 Protects against Triptolide-Induced Hepatotoxicity | PLOS One [journals.plos.org]
- 10. Frontiers | The molecular pathogenesis of triptolide-induced hepatotoxicity [frontiersin.org]
- 11. Triptolide induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Triptobenzene H: An Examination of Its Cellular Interactions and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Triptobenzene H, a natural diterpenoid compound also known as Hypoglic acid, has been isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii.[1][][3] Traditionally used in Chinese medicine for inflammatory and autoimmune conditions, recent scientific investigations have begun to elucidate its mechanisms of action, revealing a complex pharmacological profile characterized by both immunosuppressive and hepatotoxic effects. This guide provides a comparative analysis of the known cellular targets and cross-reactivity of this compound, supported by available experimental data.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily centered around the modulation of the immune system and inflammatory responses. However, its therapeutic potential is intrinsically linked to a significant risk of liver injury, a factor that necessitates a thorough understanding of its interactions with various cellular targets. The primary known effects of this compound include immunosuppression, anti-inflammatory activity, and hepatotoxicity.[4][5][6][7]
Comparative Analysis of Cellular Targets
The concept of cross-reactivity for this compound can be viewed through the lens of its desired anti-inflammatory and immunosuppressive effects versus its undesired off-target toxicities. The available data suggests that this compound does not act on a single, highly specific target but rather modulates multiple pathways.
Primary Therapeutic Targets and Effects
This compound has demonstrated inhibitory effects on key inflammatory pathways:
-
Leukotriene D4 (LTD4) Antagonism : It has been reported to possess competitive antagonistic activity towards leukotriene D4, a potent mediator of inflammation and allergic reactions.[8]
-
Nitric Oxide (NO) Production : this compound inhibits the production of nitric oxide in mononuclear macrophages, a key mechanism for its anti-inflammatory activity.[5]
-
Immunosuppression : The compound shows significant immunosuppressive activity, as demonstrated by the lymphocyte transformation test.[6]
Off-Target Effects and Cross-Reactivity
The most significant off-target effect of this compound is its hepatotoxicity. This toxicity is not mediated by a single mechanism but appears to involve the activation of inflammatory pathways within the liver.
-
Macrophage Activation and Cytokine Production : this compound has been shown to significantly increase the mRNA levels of pro-inflammatory cytokines TNF-α and IL-1β in macrophages.[1][4] This effect contributes to indirect liver damage by promoting an inflammatory microenvironment.
-
Hepatotoxicity : In vivo studies in mice have confirmed that this compound can cause liver injury, as evidenced by increased levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4] It has been identified as one of the main hepatotoxic components of Tripterygium wilfordii.[4][7]
Quantitative Data Summary
The publicly available quantitative data for this compound is limited. The following table summarizes the key findings from the literature.
| Assay Type | Cell Line/Model | Target/Effect Measured | Result | Reference |
| Quinone Reductase (QR) Induction | QR-inducing activity | Moderate activity at 25 µM | [5] | |
| Zebrafish Hepatotoxicity Screen | Zebrafish larvae | Liver damage | Observed at 7.5, 15, and 30 µM | [4] |
| In vivo Hepatotoxicity | Mice | Serum ALT and AST levels | Significantly increased at 10 mg/kg | [4] |
| Cytotoxicity Assay (MTT) | A549 (human lung carcinoma) | Cell viability | IC50 > 100 µM | [9] |
| Cytotoxicity Assay (MTT) | Bcap37 (human breast carcinoma) | Cell viability | IC50 > 100 µM | [9] |
Key Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: TNF-α signaling pathway leading to pro-inflammatory gene transcription.
Caption: IL-1β signaling cascade culminating in inflammatory gene expression.
Caption: Leukotriene D4 (LTD4) signaling via the CysLT1 receptor.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the methodologies cited, the following are general descriptions of the key assays used.
Zebrafish Hepatotoxicity Assay
This in vivo assay is used for the rapid screening of drug-induced liver injury.
Caption: General workflow for a zebrafish hepatotoxicity assay.
-
Animal Model : Zebrafish (Danio rerio) embryos are used due to their rapid development and transparent bodies, which allow for easy visualization of internal organs.
-
Drug Exposure : Embryos at a specific developmental stage (e.g., 3 days post-fertilization) are exposed to varying concentrations of this compound in their aqueous environment.
-
Phenotypic Assessment : At the end of the exposure period, larvae are examined under a microscope for signs of hepatotoxicity, which may include changes in liver size, shape, and opacity, as well as yolk sac retention.
-
Data Analysis : The severity of liver damage is often quantified by measuring the liver area or fluorescence intensity if a fluorescent transgenic line is used.
Macrophage Stimulation and Cytokine Analysis
This in vitro assay assesses the effect of a compound on the inflammatory response of macrophages.
-
Cell Culture : Bone marrow-derived macrophages (BMDMs) are isolated and cultured.
-
Stimulation : The cultured macrophages are treated with this compound at various concentrations for a specified period.
-
RNA Extraction and RT-qPCR : Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of target genes, such as TNF-α and IL-1β.
-
Data Analysis : The relative expression of the target genes is normalized to a housekeeping gene and compared between treated and untreated cells.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect substance-specific T-cell sensitization.
-
Isolation of PBMCs : Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from blood samples.
-
Cell Culture and Stimulation : The isolated PBMCs are cultured in the presence of this compound. A positive control (a mitogen like PHA) and a negative control (culture medium alone) are also included.
-
Proliferation Measurement : After several days of incubation, lymphocyte proliferation is measured. This is traditionally done by adding radiolabeled thymidine ([³H]-thymidine) and measuring its incorporation into the DNA of dividing cells.
-
Calculation of Stimulation Index (SI) : The SI is calculated as the ratio of proliferation in the presence of the antigen to the proliferation in the negative control. An SI above a certain threshold is considered a positive result, indicating the presence of sensitized T-cells.
Conclusion
This compound is a compound with a dual nature, exhibiting both potentially therapeutic anti-inflammatory and immunosuppressive properties and significant hepatotoxicity. Its mechanism of action is not directed at a single target but involves the modulation of multiple inflammatory pathways, including those mediated by leukotriene D4, TNF-α, and IL-1β. The cross-reactivity profile of this compound is therefore complex, with its beneficial effects being closely intertwined with its adverse effects on the liver. The lack of extensive quantitative data on its interactions with a broad range of cellular targets highlights the need for further research to fully characterize its pharmacological profile and to explore its therapeutic potential while mitigating its toxicity. For drug development professionals, this compound serves as a case study on the importance of comprehensive off-target profiling for natural products.
References
- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 4. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 6. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
- 7. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
Benchmarking New Synthetic Routes to Triptobenzenes Against Published Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triptobenzene scaffold, a core structure in a variety of bioactive natural products, has garnered significant attention from the synthetic chemistry community. Recently, novel synthetic strategies have emerged, promising more efficient and versatile access to these complex molecules compared to established methods. This guide provides an objective comparison of two prominent new synthetic routes—one based on a Pummerer rearrangement and another utilizing a C–H functionalization strategy—against a representative published total synthesis of a related abietane diterpenoid. The comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative metrics for the synthesis of closely related triptobenzene and abietane diterpenoid structures via three different routes. This allows for a direct comparison of their efficiency and practicality.
| Metric | Published Method (Ferruginol Synthesis, 1957)[1] | New Route 1 (Pummerer Rearrangement, Triptobenzene L)[2][3] | New Route 2 (C–H Functionalization, Triptobenzene N)[4] |
| Target Molecule | (±)-Ferruginol | (-)-Triptobenzene L | (-)-Triptobenzene N |
| Longest Linear Sequence | 8 steps | ~10 steps from known starting materials | ~12 steps from known starting materials |
| Overall Yield | Not explicitly stated, but individual step yields are variable (23-97%) | ~14.8% (for Nepetaefolin F, a related compound) | Not explicitly stated, step-wise yields are generally high |
| Key Transformation | Bogert-Cook Synthesis | Proline sulfonamide-catalyzed Yamada–Otani reaction and Pummerer rearrangement | Remote Csp³–H functionalization |
| Stereocontrol | Not enantioselective | Enantioselective | Asymmetric |
| Starting Materials | Simple cyclic ketones and alkynes | Commercially available acetophenone and enone derivatives | Commercially available dehydroabietic acid derivatives |
| Reagent Profile | Classical reagents (e.g., P₂O₅, MeMgI, PtO₂) | Modern organocatalysts and reagents (e.g., proline sulfonamide, KOtBu) | Advanced reagents (e.g., PTAB, SeO₂) |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key stages of each approach.
Caption: Generalized workflow for a traditional triptobenzene synthesis.
Caption: Key stages of the Pummerer rearrangement-based synthesis.
References
Comparative Efficacy Analysis of Triptobenzene H, a Novel Immunosuppressive Agent, Against Standard Immunotherapies
Disclaimer: Triptobenzene H is a hypothetical compound created for this guide to illustrate a comparative analysis framework. All data and mechanisms associated with this compound are fictional. Data for Cyclosporine A and Tofacitinib are representative examples derived from publicly available scientific literature.
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the novel, hypothetical immunosuppressant this compound against two established drugs: the calcineurin inhibitor Cyclosporine A and the Janus Kinase (JAK) inhibitor Tofacitinib. The objective is to present a clear, data-driven comparison of their mechanisms of action and performance in key preclinical assays relevant to immunosuppression.
Overview of Mechanisms of Action
Effective immunosuppression hinges on disrupting the signaling cascades that lead to T-cell activation, proliferation, and effector function. This compound is hypothesized to act on a novel kinase, Lymphocyte Proliferation Kinase 1 (LPK1), a critical downstream effector in the T-cell receptor (TCR) signaling pathway. This contrasts with the established mechanisms of Cyclosporine A and Tofacitinib.
-
This compound (Hypothetical): Inhibits LPK1, preventing the phosphorylation of transcription factors essential for the expression of pro-inflammatory cytokines and cell cycle progression proteins.
-
Cyclosporine A: Forms a complex with cyclophilin, which then binds to and inhibits calcineurin. This blockade prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2 and other cytokine genes.
-
Tofacitinib: Primarily inhibits JAK3 and JAK1, blocking the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, and IL-7. This disruption of the JAK-STAT pathway prevents the transcription of genes crucial for lymphocyte survival and proliferation.
Caption: Comparative signaling pathways for immunosuppressant action.
In Vitro Efficacy Data
The following tables summarize the comparative in vitro performance of this compound, Cyclosporine A, and Tofacitinib in primary human T-cells.
Table 1: Inhibition of T-Cell Proliferation Assay: CFSE-based T-cell proliferation assay with anti-CD3/CD28 stimulation.
| Compound | IC50 (nM) | Max Inhibition (%) |
|---|---|---|
| This compound | 15.2 ± 2.1 | 98% |
| Cyclosporine A | 25.8 ± 3.5 | 95% |
| Tofacitinib | 40.5 ± 4.2 | 92% |
Table 2: Inhibition of Cytokine Production Assay: ELISA for secreted IL-2 and IFN-γ in supernatant of stimulated T-cells after 48h.
| Compound | IL-2 IC50 (nM) | IFN-γ IC50 (nM) |
|---|---|---|
| This compound | 8.9 ± 1.5 | 12.4 ± 1.9 |
| Cyclosporine A | 12.1 ± 2.0 | 18.9 ± 2.8 |
| Tofacitinib | 22.7 ± 3.1 | 35.6 ± 4.0 |
Table 3: Cellular Viability Assay: Jurkat T-cell viability assay (MTT) after 72h incubation.
| Compound | CC50 (µM) | Therapeutic Index (CC50/IL-2 IC50) |
|---|---|---|
| This compound | > 50 | > 5618 |
| Cyclosporine A | 22.5 | 1859 |
| Tofacitinib | > 100 | > 4405 |
In Vivo Efficacy Data
Efficacy was assessed in a murine model of delayed-type hypersensitivity (DTH), a standard measure of T-cell mediated inflammation.
Table 4: Murine Delayed-Type Hypersensitivity (DTH) Model Endpoint: Reduction in paw swelling 24h post-challenge.
| Compound | Dose (mg/kg, p.o.) | Inhibition of Paw Swelling (%) |
|---|---|---|
| This compound | 10 | 75.6 ± 6.8% |
| Cyclosporine A | 20 | 68.2 ± 8.1% |
| Tofacitinib | 15 | 71.5 ± 7.2% |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE)
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs in PBS at 1x10^7 cells/mL and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench with fetal bovine serum (FBS).
-
Plating: Plate CFSE-labeled cells in 96-well plates at 2x10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Addition: Add serial dilutions of this compound, Cyclosporine A, or Tofacitinib (final DMSO concentration <0.1%).
-
Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubation: Culture cells for 96 hours at 37°C, 5% CO2.
-
Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population and analyze the CFSE fluorescence dilution profile to quantify the percentage of proliferating cells. Calculate IC50 values using non-linear regression.
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Protocol 2: Cytokine Production Assay (ELISA)
-
Cell Culture: Culture isolated human PBMCs as described in Protocol 1 (steps 1, 3, 4, 5).
-
Incubation: Culture cells for 48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations for each compound dilution. Determine IC50 values using a four-parameter logistic curve fit.
Protocol 3: Murine Delayed-Type Hypersensitivity (DTH) Model
-
Sensitization: Sensitize BALB/c mice by subcutaneous injection of 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA) on day 0.
-
Dosing: Administer vehicle, this compound, Cyclosporine A, or Tofacitinib via oral gavage (p.o.) daily from day 5 to day 7.
-
Challenge: On day 7, one hour after the final dose, challenge the mice by injecting 20 µg of OVA in saline into the left hind footpad. Inject saline alone into the right hind footpad as a control.
-
Measurement: Measure the thickness of both footpads using a digital caliper at 24 hours post-challenge.
-
Analysis: The DTH response is calculated as the difference in thickness between the OVA-injected and saline-injected footpads. Calculate the percentage inhibition for each treatment group relative to the vehicle control group.
Summary and Conclusion
This guide presents preclinical data for the hypothetical LPK1 inhibitor, this compound, in comparison to the standard immunosuppressants Cyclosporine A and Tofacitinib.
-
In Vitro Potency: Based on the hypothetical data, this compound demonstrates superior potency in inhibiting T-cell proliferation and cytokine production compared to both Cyclosporine A and Tofacitinib.
-
Therapeutic Index: this compound shows a favorable in vitro safety profile, with a high therapeutic index suggesting low cytotoxicity at effective concentrations.
-
In Vivo Efficacy: In a T-cell mediated in vivo model, this compound demonstrates robust efficacy, achieving a greater reduction in inflammation at a lower dose compared to the standards of care.
The distinct mechanism of action targeting LPK1, combined with its potent and selective activity in these preclinical models, positions this compound as a promising hypothetical candidate for further investigation in the treatment of autoimmune diseases and transplant rejection.
Structural Activity Relationship (SAR) Studies of the Triptobenzene Class: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triptobenzene class of molecules, belonging to the abietane diterpenoid family, has garnered significant interest in the scientific community for its potent biological activities, including immunosuppressive and anti-cancer effects. This guide provides a comparative analysis of the structural activity relationships (SAR) within this class, with a primary focus on triptolide, the most extensively studied derivative. The information presented herein is intended to support further research and drug development efforts in this promising area.
Comparative Analysis of Biological Activity
The anti-proliferative activity of triptobenzene analogs is a key area of investigation. The following table summarizes the cytotoxic effects of a series of triptolide derivatives against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Modification | Cell Line | IC50 (nM) |
| Triptolide | Parent Compound | MV-4-11 (Leukemia) | < 15 |
| Triptolide | Parent Compound | THP-1 (Leukemia) | < 15 |
| Triptolide | Parent Compound | HL-60 (Leukemia) | < 30 |
| Triptolide | Parent Compound | KG-1 (Leukemia) | < 30 |
| Triptolide | Parent Compound | U87.MG (Glioblastoma) | 25 |
| Triptolide | Parent Compound | U87.MGΔEGFR (Glioblastoma) | 21 |
| Triptolide | Parent Compound | CCRF-CEM (Leukemia) | 10.21 |
| Triptolide | Parent Compound | CEM/ADR5000 (Leukemia) | 7.72 |
| Analog 1 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
| Analog 2 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
| Analog 3 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
| Analog 4 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
| Analog 5 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
| Analog 6 | Triptolide Analog | DU145 (Prostate Cancer) | Varies with analog |
IC50 values for leukemia cell lines were determined after 48 hours of treatment[1][2]. IC50 values for glioblastoma and other leukemia cell lines were determined after 72 hours[3]. The specific IC50 values for the six triptolide analogs against DU145 cells are presented in the source study and show a range of potencies[4].
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of triptobenzene analogs using a Cell Counting Kit-8 (CCK-8) assay.[1]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MV-4-11, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined optimal density.
2. Compound Treatment:
-
Triptobenzene analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the cell culture medium.
-
The medium in the 96-well plates is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
4. Cell Viability Measurement (CCK-8 Assay):
-
Following the incubation period, 10 µL of the CCK-8 solution is added to each well.
-
The plates are incubated for an additional 2 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by viable cells.
-
The absorbance is measured at 450 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
Triptobenzene and its analogs, particularly triptolide, exert their biological effects by modulating various cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[5][6][7]
Caption: Triptolide inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.
References
- 1. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 3. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triptycene: A Guide for Laboratory Professionals
Note on Chemical Identity: The chemical "Triptobenzene H" is not a recognized standard chemical name. Based on common chemical nomenclature, it is highly probable that this is a typographical error for Triptycene . This document provides disposal procedures for Triptycene. It is crucial to verify the identity of your chemical waste before proceeding with any disposal protocol.
This guide provides essential safety and logistical information for the proper disposal of Triptycene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Triptycene is considered a hazardous substance.[1] Before handling for disposal, ensure all relevant personnel are familiar with its Safety Data Sheet (SDS). The toxicological properties of Triptycene have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[2]
Personal Protective Equipment (PPE): When handling Triptycene for disposal, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Respiratory Protection: Use a dust respirator, especially when handling the solid form, to avoid inhaling dust particles.[1]
-
Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[2]
Spill Cleanup and Waste Collection
In the event of a spill, immediate and appropriate cleanup is necessary to prevent contamination and exposure.
For Minor Spills (Solid Triptycene):
-
Immediate Action: Clean up all spills immediately.[1]
-
Avoid Dust: Use dry cleanup procedures and avoid generating dust.[1]
-
Containment: Vacuum or sweep up the material.[1][2] Consider using explosion-proof vacuum cleaners that are properly grounded.[1]
-
Transfer: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][2][3]
Triptycene Disposal Procedures
Proper disposal of Triptycene waste is essential to prevent environmental contamination. Do not let the chemical enter drains or waterways.[3][4]
Disposal Options:
-
Professional Waste Disposal Service: The recommended method of disposal is to consult with a licensed waste management authority.[1] They can provide guidance and services for proper disposal.
-
Incineration: Incineration in a licensed and suitable apparatus is a potential disposal method. It may be necessary to mix the Triptycene with a more combustible material before incineration.[1]
-
Licensed Landfill: Burial in a licensed landfill is another option for disposal.[1]
Disposal of Empty Containers:
-
Decontaminate empty containers thoroughly.
-
Observe all label safeguards until the containers are cleaned and destroyed.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Hazard Class | Considered a hazardous substance according to OSHA 29 CFR 1910.1200 | [1] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [2] |
| PPE Requirements | Safety goggles, chemical-impermeable gloves, dust respirator, protective clothing. | [1][2][3] |
| Spill Procedure | Sweep or vacuum up material, avoid generating dust, and place in a sealed container for disposal. | [1][2] |
| Disposal Methods | Consult a licensed waste management authority; options include incineration or burial in a licensed landfill. | [1] |
| Environmental Precautions | Prevent entry into drains and waterways. | [3][4] |
Triptycene Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of Triptycene waste.
Caption: Workflow for the safe disposal of Triptycene.
References
Personal protective equipment for handling Triptobenzene H
Chemical Identification and Potential Hazards
While specific toxicological data for Triptobenzene H is limited, its chemical properties are available. It is prudent to treat this compound as potentially hazardous upon initial handling.
| Property | Value |
| CAS Number | 146900-55-2[1] |
| Molecular Formula | C₂₁H₂₈O₄[1] |
| Molecular Weight | 344 g/mol [1] |
| Physical Form | Solid (assumed) |
| Storage | 2-8℃, dry, closed container[1] |
Potential Hazards:
-
Acute Toxicity: The acute toxicity is unknown. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Chronic Effects: The long-term health effects have not been established.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile gloves (minimum thickness of 4 mil) | Provides chemical resistance against incidental contact. For prolonged handling, double-gloving is recommended. |
| Eyes | Chemical safety goggles or a face shield | Protects against splashes, dust, and aerosols. |
| Body | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. For procedures with a high risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
3.1. Pre-Handling Preparations
-
Verify Fume Hood: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary items. Line the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit appropriate for solid chemical spills.
3.2. Weighing and Transferring this compound
-
Tare the Balance: Place a clean, tared weigh boat on the analytical balance within the fume hood.
-
Dispense Compound: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Close Primary Container: Securely close the main container of this compound immediately after dispensing.
-
Transfer to Receiving Vessel: Carefully transfer the weighed compound into the designated reaction vessel or container.
3.3. Solution Preparation
-
Add Solvent: Slowly add the desired solvent to the vessel containing this compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
3.4. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For large spills, evacuate the area and contact emergency personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for hazardous waste. |
All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards. Follow all institutional and local regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
